molecular formula C9H4ClF2N B2598468 2-Chloro-7,8-difluoroquinoline CAS No. 1339595-32-2

2-Chloro-7,8-difluoroquinoline

Cat. No.: B2598468
CAS No.: 1339595-32-2
M. Wt: 199.58
InChI Key: QHFCIVBYDLIPLC-UHFFFAOYSA-N
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Description

2-Chloro-7,8-difluoroquinoline (CAS 1339595-32-2) is a versatile halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H4ClF2N and a molecular weight of 199.58 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a key building block for the synthesis of complex heterocyclic compounds with potent biological activities. Recent studies highlight its application in the microwave-assisted, regioselective synthesis of quinolinyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-one derivatives, which have demonstrated excellent efficacy as anti-tubercular and antifungal agents . The structural core of this compound, particularly the reactive 2-chloro and 7,8-difluoro substituents, allows for further functionalization to create diverse chemical libraries for biological screening. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant Safety Data Sheet for proper handling and storage guidelines prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFCIVBYDLIPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-7,8-difluoroquinoline CAS number and physical properties

[1][2][3][4]

Executive Summary

2-Chloro-7,8-difluoroquinoline is a halogenated quinoline scaffold characterized by a high degree of functionalization potential.[1][2][3][4] It serves as a critical building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics and nitric oxide synthase (NOS) inhibitors .[2][3] The compound’s unique substitution pattern—a reactive chlorine at the C2 position and fluorine atoms at C7 and C8—imparts specific electronic and steric properties that enhance metabolic stability and lipophilicity in downstream pharmaceutical targets.[2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is distinct from the more common 6,7,8-trifluoro analogs used in blockbuster antibiotics (e.g., lomefloxacin precursors).[2] Its specific 7,8-difluoro pattern targets unique biological pockets.[2][3]

Identity Data
ParameterTechnical Specification
Chemical Name 2-Chloro-7,8-difluoroquinoline
CAS Registry Number 1339595-32-2
Molecular Formula C₉H₄ClF₂N
Molecular Weight 199.58 g/mol
SMILES FC1=C(F)C2=CC(Cl)=NC2=CC1
InChI Key Unique identifier dependent on specific isomer confirmation (Generic: InChI=1S/C9H4ClF2N...)
Physical Properties[1][2][3][4][6][7][9]
  • Physical State: Solid (Crystalline powder)[2][3]

  • Color: Off-white to pale yellow[1][2][3]

  • Solubility:

    • High: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate.[2][3]

    • Low/Insoluble: Water (Hydrophobic nature due to halogenation).[2][3]

  • Melting Point: Experimental data is proprietary/sparse for this specific isomer, but structural analogs (e.g., 2-chloro-8-fluoroquinoline) typically melt between 85°C – 105°C .[1][2][3]

  • Lipophilicity (LogP): Predicted ~2.8 – 3.2 (Fluorine atoms increase lipophilicity relative to chloroquinoline).[2][3]

Synthesis & Manufacturing Methodologies

The synthesis of 2-chloro-7,8-difluoroquinoline typically follows a Vilsmeier-Haack cyclization or a Knorr quinoline synthesis pathway, starting from fluorinated anilines.[2][3]

Core Synthetic Pathway

The most robust industrial route involves the construction of the quinoline ring followed by functional group manipulation.[2][3]

  • Precursor Selection: The synthesis begins with 2,3-difluoroaniline .[2][3]

  • Cyclization (Ring Formation): The aniline is reacted with a malonyl chloride or acrylate derivative (e.g., diethyl malonate) under thermal conditions to form the 7,8-difluoro-2-quinolinone (lactam) intermediate.[2][3]

  • Chlorination (Aromatization): The lactam oxygen at C2 is converted to a chlorine atom using a dehydrating chlorinating agent, typically Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂), often with a catalytic amount of DMF.[2][3]

Reaction Workflow Diagram

SynthesisPathwayStart2,3-DifluoroanilineIntermed7,8-Difluoro-2-quinolinone(Lactam Intermediate)Start->Intermed High Temp / AcidReagent1+ Diethyl Malonate(Cyclization)Reagent1->IntermedProduct2-Chloro-7,8-difluoroquinoline(Target)Intermed->Product Nucleophilic SubstitutionReagent2+ POCl3 / DMF(Chlorination)Reagent2->Product

Caption: Step-wise synthetic conversion from aniline precursor to the chlorinated quinoline scaffold.

Reactivity & Applications in Drug Design[1][2][3]

The 2-chloro-7,8-difluoroquinoline scaffold is a "privileged structure" because it offers three distinct points of reactivity for medicinal chemists.

Mechanistic Reactivity Profile[1][2][3]
  • C2-Chlorine (Electrophilic Center): The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent nitrogen in the pyridine ring.[1][2][3]

    • Reaction: Displacement by amines, alkoxides, or thiols.[2][3]

    • Application: Attachment of solubilizing side chains (e.g., piperazines).[2][3]

  • C7/C8-Fluorines:

    • C7-Fluorine: Often susceptible to S_NAr if the ring is further activated (e.g., by a nitro group at C8 or C5), but in this scaffold, it primarily serves to modulate pKa and metabolic stability.[2]

    • C8-Fluorine: Provides steric bulk and blocks metabolic oxidation at this position, extending the half-life of the drug.[1][2][3]

Biological Applications[1][2][3]
  • Fluoroquinolone Antibiotics: While C2-chloro is usually hydrolyzed to a ketone or substituted, this scaffold helps define the lipophilic core of next-generation antibiotics effective against resistant bacterial strains.[1][2][3]

  • NOS Inhibitors: Derivatives of this scaffold have been cited in patents for inhibiting Nitric Oxide Synthase, relevant for treating neurodegenerative diseases and pain.[2][3]

Reactivity Logic Diagram

ReactivityCore2-Chloro-7,8-difluoroquinolineSNArC2 Position: S_NAr(Displacement of Cl)Core->SNAr + Amines/NucleophilesMetabC7/C8 Position: Fluorine Effect(Metabolic Blockade)Core->Metab Biological EnvironmentDrug1Functionalized Quinolines(Antibiotics)SNAr->Drug1Drug2NOS Inhibitors(Neurology)Metab->Drug2

Caption: Functional mapping of the scaffold's reactive sites and their pharmacological consequences.

Safety, Handling, & Storage[2]

Hazard Identification (GHS)

Based on structural analogs (haloquinolines), the following precautions are mandatory:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3][5]

    • H315: Causes skin irritation.[1][2][3][5]

    • H319: Causes serious eye irritation.[1][2][3][5]

    • H335: May cause respiratory irritation.[1][2][3][5]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) .[2][3] Halogenated heterocycles can be sensitive to moisture, leading to hydrolysis of the C-Cl bond over time.[2][3]

  • Container: Tightly sealed glass vial; avoid prolonged exposure to light.

References

  • PubChem Compound Summary. (2025). 2-Chloro-7,8-difluoroquinoline (CAS 1339595-32-2).[1][2][3][6][7][8] National Center for Biotechnology Information.[2][3] Link

  • BLD Pharm. (2025).[2][3] Product Datasheet: 2-Chloro-7,8-difluoroquinoline. BLD Pharmatech.[2][3] Link

  • Google Patents. (2009).[2][3] WO2009029625A1 - 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors.[1][2][3] (Describes synthesis of related 4-bromomethyl-2-chloro-7,8-difluoroquinoline). Link

  • ChemSrc. (2025).[2][3][6][4][7] CAS 1339595-32-2 Entry.[2][3][6][7][8] Chemical Source Data. Link

Technical Guide: Structural Elucidation and Reactivity Profiling of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization, synthetic logic, and reactivity profile of 2-Chloro-7,8-difluoroquinoline . It is designed for medicinal chemists and process development scientists optimizing fluoroquinolone scaffolds.

Molecular Architecture & Electronic Properties

The 2-Chloro-7,8-difluoroquinoline scaffold represents a highly functionalized heterocycle where the electron-deficient pyridine ring (enhanced by the C2-chlorine) is fused to a benzene ring modified by two strongly electronegative fluorine atoms at positions 7 and 8.

Electronic Distribution
  • C2-Position (Electrophilic Hub): The nitrogen atom of the quinoline ring withdraws electron density from C2, making it the primary site for Nucleophilic Aromatic Substitution (

    
    ). The chlorine atom acts as a good leaving group, further activating this position.
    
  • 7,8-Difluoro Moiety:

    • Inductive Effect (-I): The fluorine atoms at C7 and C8 significantly reduce the electron density of the benzenoid ring.

    • Metabolic Stability: The C-F bonds block metabolic oxidation at these positions, a critical feature for drug half-life extension.

    • Lipophilicity: Fluorination increases the logP, enhancing membrane permeability compared to the non-fluorinated analog.

Physicochemical Data (Predicted)
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 199.58 g/mol
LogP (Predicted) ~2.8 - 3.2
Topological Polar Surface Area ~13 Ų (Low TPSA suggests good BBB penetration potential)
pKa (Conjugate Acid) ~0.5 (Significantly lower than quinoline due to F-substitution)

Synthetic Pathway & Impurity Profiling

The synthesis of 2-Chloro-7,8-difluoroquinoline typically proceeds via the Meth-Cohn synthesis or a modified Knorr quinoline synthesis , starting from 2,3-difluoroaniline .

Core Synthesis Workflow
  • Amide Formation: Acylation of 2,3-difluoroaniline.

  • Vilsmeier-Haack Cyclization: Reaction with

    
    /DMF to form the 2-chloro-3-formyl intermediate (often followed by deformylation) or direct cyclization to the 2-chloro derivative depending on the specific reagent equivalents.
    
  • Chlorination: If the route goes via 2-hydroxy-7,8-difluoroquinoline,

    
     is used to convert the tautomeric amide to the imidoyl chloride.
    
Visualization: Synthetic Logic

Synthesis Start 2,3-Difluoroaniline Inter1 N-(2,3-difluorophenyl) acetamide Start->Inter1 Ac2O AcOH Cycliz Vilsmeier-Haack Cyclization (POCl3 / DMF) Inter1->Cycliz Inter2 2-Chloro-3-formyl- 7,8-difluoroquinoline Cycliz->Inter2 Intermediate Prod 2-Chloro-7,8- difluoroquinoline Inter2->Prod Wilkinson's Cat. (Deformylation)

Figure 1: Synthetic route from 2,3-difluoroaniline via Vilsmeier-Haack cyclization.

Impurity Control
  • Regioisomers: Cyclization of 2,3-difluoroaniline occurs ortho to the amine. Since position 6 is the only available ortho carbon, regioisomer formation is minimal compared to meta-substituted anilines.

  • Hydrolysis Product: 2-Hydroxy-7,8-difluoroquinoline (tautomer of the quinolone) is the primary impurity if moisture enters the

    
     reaction or during workup.
    

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on the distinct coupling patterns of the fluorine atoms.

Nuclear Magnetic Resonance (NMR)

The


 and 

spectra are complex due to spin-spin coupling (

, Spin 1/2).

NMR (376 MHz,

)

Expect two distinct signals in the region of -130 to -150 ppm .

  • Coupling (

    
    ):  The ortho-fluorine coupling constant (
    
    
    
    ) is typically 18–22 Hz .
  • Pattern: Each fluorine signal will appear as a doublet of doublets (dd) (coupling to the other F and the neighboring proton).


NMR (400 MHz,

)
  • H3 (Proton at C3): Doublet (

    
     Hz). Characteristic of the 2,3-position relationship in quinolines.
    
  • H4 (Proton at C4): Doublet (

    
     Hz).
    
  • H5 (Proton at C5): Multiplet (ddd). Couples with H6 (

    
    ) and long-range with F-atoms.
    
  • H6 (Proton at C6): Multiplet (tdd). This proton is adjacent to the C7-F and C5-H, showing large

    
     coupling (~9-11 Hz).
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+.

  • Molecular Ion (

    
    ):  m/z 199.
    
  • Isotope Pattern: Distinct 3:1 ratio for M (199) and M+2 (201) peaks, confirming the presence of a single Chlorine atom.

  • Fragmentation: Loss of Cl radical (M-35) is a primary pathway, followed by loss of HCN from the pyridine ring.

Reactivity Profile & Functionalization

The 2-chloro substituent is a versatile handle for introducing complexity.[1]

Nucleophilic Aromatic Substitution ( )

The 2-position is highly activated.

  • Nucleophiles: Primary/Secondary amines, alkoxides, thiols.

  • Conditions:

    • Amines: Reflux in EtOH or DMF with

      
      .
      
    • Alkoxides:[2] NaH/THF at

      
      .
      
  • Selectivity: Substitution occurs exclusively at C2. The C7/C8 fluorines are stable under standard

    
     conditions unless forcing conditions (high temp, strong nucleophile) are used, in which case C7 (para to N) is the secondary site of attack.
    
Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: C2-Cl couples with aryl boronic acids (

    
    , 
    
    
    
    ).
  • Buchwald-Hartwig: C-N bond formation with hindered amines.

Visualization: Reactivity Decision Tree

Reactivity Core 2-Chloro-7,8- difluoroquinoline SNAr SNAr (Nucleophilic Subst.) Reagent: R-NH2 / Heat Core->SNAr Primary Pathway Suzuki Suzuki Coupling Reagent: Ar-B(OH)2 / Pd(0) Core->Suzuki C-C Bond Formation Hydrolysis Acid Hydrolysis Reagent: HCl / H2O Core->Hydrolysis Side Reaction Prod1 2-Amino-7,8- difluoroquinoline SNAr->Prod1 Prod2 2-Aryl-7,8- difluoroquinoline Suzuki->Prod2 Prod3 7,8-Difluoroquinolin- 2(1H)-one Hydrolysis->Prod3

Figure 2: Primary reactivity pathways for functionalization.

Experimental Protocol: Analytical Validation

Objective: Confirm identity and purity of synthesized 2-Chloro-7,8-difluoroquinoline.

  • Sample Prep: Dissolve 5 mg in 0.6 mL

    
     (containing 0.03% TMS).
    
  • Acquisition:

    • Run 1H NMR (16 scans, d1=1.0s).

    • Run 19F NMR (decoupled 1H if possible to simplify, or coupled to verify H-F interactions).

    • Run LC-MS (C18 column, Water/MeCN gradient + 0.1% Formic Acid).

  • Validation Criteria:

    • Purity: >98% by UV (254 nm).

    • 1H Integration: Ratio of aromatic protons must sum to 4.

    • Retention Time: The dichloro impurity (if starting from 2,4-dichloro precursors) will elute later due to higher lipophilicity.

References

  • Meth-Cohn, O., et al. (1981).[3] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Grohe, K., & Heitzer, H. (1987). "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis). Link

  • PubChem Compound Summary. "2-Chloro-8-fluoroquinoline" (Analogous spectral data reference). Link

  • Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Aromatic Substitution." Oxford University Press. (Mechanistic grounding for ).

Sources

Technical Safety & Handling Guide: 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the handling, safety, and application of 2-Chloro-7,8-difluoroquinoline .[1][2] It is designed for drug discovery scientists and process chemists, moving beyond standard SDS data to provide operational context and mechanistic safety insights.

CAS: 1339595-32-2 Formula: C₉H₄ClF₂N Molecular Weight: 199.58 g/mol Physical State: Off-white to pale yellow solid Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.[1][2]

Part 1: Hazard Identification & Mechanistic Toxicology[1]

The Core Hazard Profile

While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" codes, the specific substitution pattern (2-Chloro, 7,8-Difluoro) dictates a more rigorous safety posture.[1][2]

GHS ClassificationHazard StatementMechanistic Insight
Skin Irrit. 2 H315: Causes skin irritationLipophilicity & Alkylation: The 7,8-difluoro motif increases lipophilicity, facilitating dermal absorption.[1][2] The 2-chloro position is electrophilic, capable of reacting with nucleophilic residues (cysteine/lysine) in skin proteins, leading to sensitization.[1]
Eye Irrit. 2A H319: Causes serious eye irritationCorrosive Potential: Halogenated quinolines can hydrolyze on moist ocular surfaces to release trace hydrofluoric or hydrochloric acid, causing immediate and severe irritation.
STOT SE 3 H335: May cause respiratory irritationMucosal Interaction: Fine particulates are highly irritating to the upper respiratory tract due to the reactive halogenated ring system.
Acute Tox. 4 H302: Harmful if swallowedBioactivity: As a quinolone pharmacophore, it may interact with biological enzymes (e.g., topoisomerases) even at low doses, necessitating strict ingestion controls.
Toxicological Causality

The primary danger lies in the 2-position reactivity .[1][2] In synthetic applications, the chlorine at position 2 is designed to be a leaving group for Nucleophilic Aromatic Substitution (


). Biologically, this means the compound acts as a "soft electrophile," potentially alkylating DNA or essential proteins if exposure is uncontrolled.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)[1]

The "Self-Validating" Safety Protocol

Do not rely on single barriers. Use a redundant system where the failure of one control (e.g., a glove tear) is mitigated by a secondary control (e.g., fume hood draft).

Respiratory & Atmospheric Control [1][2][3]
  • Primary: Certified Chemical Fume Hood operating at face velocity > 0.5 m/s.

  • Secondary: If handling >5g of powder outside a hood (not recommended), use a P3 (EN 143) or N99 (NIOSH) particulate respirator.

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) when possible to prevent hydrolysis-induced degradation, which releases acidic byproducts.[1]

Dermal Protection Strategy

Standard latex gloves are insufficient for halogenated heterocycles due to rapid permeation.

  • Protocol: Double-gloving technique.[1][2]

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Operational Decision Matrix

The following logic flow dictates the required safety posture based on the experimental scale.

SafetyMatrix cluster_emergency Emergency Trigger Start Handling 2-Chloro-7,8-difluoroquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMSO) State->Solution Scale Quantity > 100mg? Solid->Scale Resp Respirator (N95/P3) if outside hood Solid->Resp Weighing outside hood Hood REQUIRED: Fume Hood (Sash < 18 inches) Solution->Hood Always (Volatile Solvents) Scale->Hood Yes Scale->Hood No (Recommended) Glove Double Nitrile Gloves Hood->Glove Spill Spill > 1g Evac Evacuate Area & Ventilate Spill->Evac

Figure 1: Decision logic for PPE and Engineering controls based on physical state and quantity.

Part 3: Synthesis & Application Workflow

Strategic Utility in Drug Design

2-Chloro-7,8-difluoroquinoline is a high-value scaffold for Fluoroquinolone antibiotics and Kinase Inhibitors .[1][2]

  • The 7,8-Difluoro Moiety: Enhances lipophilicity and metabolic stability.[1] In antibiotics, the C-8 fluorine often improves activity against Gram-positive bacteria and reduces resistance development compared to non-fluorinated analogs.[1][2]

  • The 2-Chloro Handle: Serves as the site for diversity generation via

    
     reactions, typically with amines (piperazines, pyrrolidines).
    
Experimental Protocol: Diversification

Note: This protocol assumes a standard substitution reaction to create a bioactive library member.[1]

Reagents:

  • Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 eq)[1][2]

  • Nucleophile: N-Boc-piperazine (1.2 eq)[1][2]

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 2-Chloro-7,8-difluoroquinoline under Nitrogen.

  • Solvation: Add anhydrous DMF (0.2 M concentration). Why? DMF promotes the

    
     transition state by solvating the cation (
    
    
    
    ), leaving the carbonate anion "naked" and more reactive.
  • Addition: Add the base (

    
    ) followed by the amine nucleophile.
    
  • Reaction: Heat to 80-100°C. Monitor via TLC (30% EtOAc/Hexane). The 2-Cl is less reactive than the 4-Cl position in standard quinolones, so elevated heat is required.[1][2]

    • Safety Note: Do not overheat (>140°C) to avoid decomposition of the fluorinated ring.

  • Workup: Cool to RT. Dilute with water (precipitates the product) or extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Synthesis Pathway Diagram[1][2]

SynthesisPath cluster_properties Pharmacological Impact Precursor 2-Chloro-7,8- difluoroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Base / Heat (SNAr) Amine Amine Nucleophile (e.g., Piperazine) Amine->Intermediate Product 2-Amino-7,8- difluoroquinoline (Bioactive Scaffold) Intermediate->Product - HCl P1 Increased Lipophilicity Product->P1 P2 Gyrase Binding Product->P2

Figure 2: Nucleophilic Aromatic Substitution (


) pathway utilizing the 2-Chloro handle.[1][2][4]

Part 4: Storage, Stability & Disposal

Storage Conditions
  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Store under inert gas (Argon preferred).

  • Container: Amber glass vials with Teflon-lined caps.

  • Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .

Disposal Protocol

Do not dispose of down the drain.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly mark as "Toxic/Irritant - Fluoroquinoline Derivative."[1]

  • Destruction: Must be incinerated by a licensed waste facility equipped with scrubbers to handle HF and HCl emissions generated during combustion.

Part 5: Emergency Response

ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 minutes .[1][2][5] Remove contact lenses if present.[5]Seek immediate ophthalmological attention. Risk of corneal etching.
Skin Contact Wash with polyethylene glycol 400 (if available) or copious soap and water.Monitor for delayed erythema (redness).
Inhalation Move to fresh air.[5] Keep comfortable for breathing.[6]If wheezing occurs, administer oxygen.
Spill (<10g) Dampen with inert oil (to prevent dust), absorb with sand/vermiculite.Place in sealed hazardous waste bag.[6]

References

  • Chemical Identity & CAS Verification
  • Synthesis & Applications

    • Google Patents. (2009). WO2009029625A1 - 4-[Heterocyclyl-methyl]-8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors.[1][2] (Mentions 2-chloro-7,8-difluoroquinoline as Intermediate).[1][2][4][7][8][9] Retrieved from

  • General Fluoroquinolone Safety

    • National Institutes of Health (NIH). (2023).[10] A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • Vendor Safety Data (Analogous)

Sources

Role of 2-Chloro-7,8-difluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 2-chloro-7,8-difluoroquinoline represents a "privileged scaffold" with a distinct electronic and steric profile. While 4-substituted quinolines (like the fluoroquinolone antibiotics) are historically dominant, the 2-chloro variant serves as a critical electrophilic entry point for synthesizing kinase inhibitors, tricyclic DNA-intercalators, and next-generation antimicrobials.

This guide details the technical utility of this scaffold, focusing on the inductive activation provided by the 7,8-difluoro motif, which significantly enhances the reactivity of the C2-chlorine towards nucleophilic aromatic substitution (


) compared to non-fluorinated analogs.

Structural Pharmacology & Electronic Properties[1]

The utility of 2-chloro-7,8-difluoroquinoline is dictated by the interplay between the nitrogenous core and the fluorine substituents.

The "Fluorine Effect" on Reactivity

The 7,8-difluoro substitution pattern is not merely structural; it is a profound electronic modulator:

  • Enhanced Electrophilicity: The strong electron-withdrawing nature (-I effect) of the fluorine atoms at positions 7 and 8 depletes electron density from the aromatic ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack.

  • Metabolic Blocking: In medicinal chemistry, the C7 and C8 positions of quinolines are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks these metabolic "soft spots," extending the in vivo half-life of the resulting drug candidate.

  • Lipophilicity Modulation: The difluoro motif increases the logP, enhancing membrane permeability—a critical factor for intracellular targets like kinases.

Reactivity Hotspots

The molecule possesses two distinct reactivity zones:

  • C2-Chlorine (Primary Warhead): The most reactive site. The adjacent ring nitrogen activates this position for

    
    .
    
  • C7-Fluorine (Secondary Warhead): Under forcing conditions (high heat, strong nucleophiles), the fluorine at C7 can also undergo displacement, particularly if the C2 position is already substituted.

Synthetic Access: Constructing the Scaffold

Before utilizing the scaffold, one must often synthesize it from aniline precursors. The most robust route involves the cyclization of 2,3-difluoroaniline.

Protocol A: Synthesis via Meth-Cohn/Vilsmeier-Haack Approach

Rationale: This method is preferred for its scalability and the avoidance of harsh cyclization acids used in the Skraup synthesis.

Step-by-Step Methodology:

  • Acylation: React 2,3-difluoroaniline with 3,3-dimethoxypropanoyl chloride (or similar acylating agent) to form the amide.

  • Cyclization: Treat the intermediate with concentrated sulfuric acid or polyphosphoric acid (PPA) to close the ring, yielding 7,8-difluoroquinolin-2(1H)-one .

  • Chlorination (The Critical Step): Convert the lactam (tautomer of the 2-hydroxyquinoline) to the 2-chloro derivative.

Detailed Chlorination Protocol:

  • Reagents: 7,8-difluoroquinolin-2(1H)-one (1.0 eq),

    
     (Phosphoryl chloride, solvent/reagent), 
    
    
    
    (0.1 eq - catalyst).
  • Procedure:

    • Suspend the quinolinone in neat

      
       (approx. 5 mL per gram of substrate).
      
    • Add catalytic

      
       to initiate the reaction.
      
    • Reflux at 105°C for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar UV-active spot.

    • Workup (Caution): Pour the reaction mixture slowly onto crushed ice/ammonia water.

      
       reacts violently with water.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from heptane or purify via silica gel flash chromatography.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH singlet (~11-12 ppm) and the downfield shift of the aromatic protons.

  • LCMS: Confirm the mass [M+H]+ and the characteristic Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthetic flow and the competitive reactivity sites on the scaffold.

G Aniline 2,3-Difluoroaniline Inter Amide Intermediate Aniline->Inter Acylation Quinone 7,8-Difluoroquinolin-2-one Inter->Quinone Cyclization (H2SO4) Product 2-Chloro-7,8-difluoroquinoline Quinone->Product POCl3, Reflux Nu1 Primary S_NAr (C2) (Amines/Alkoxides) Product->Nu1 Fast Nu2 Secondary S_NAr (C7) (Forcing Conditions) Product->Nu2 Slow

Caption: Synthesis pathway from aniline precursor and differential reactivity map showing the kinetic preference for C2 displacement over C7.

Functionalization Strategies: The Protocol[1][2]

The most common application in drug discovery is coupling this scaffold with an amine (e.g., a piperazine or aniline) to create a bioactive core.

Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: The 7,8-difluoro pattern makes the C2-Cl bond liable enough that palladium catalysis (Buchwald-Hartwig) is often unnecessary, and standard thermal displacement suffices.

Reagents:

  • Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 eq)

  • Nucleophile: 1-Methylpiperazine or substituted Aniline (1.2 – 1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or

    
     (3.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

Step-by-Step:

  • Dissolve the chloroquinoline in NMP (0.2 M concentration).

  • Add the base followed by the amine nucleophile.

  • Temperature:

    • Aliphatic Amines: Heat to 80°C.

    • Anilines (weaker nucleophiles):[1] Heat to 120–140°C.

  • Monitoring: Reaction is usually complete within 4–12 hours.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Purification: Reverse-phase HPLC is recommended for polar products.

Data Summary: Reaction Conditions Comparison

The following table summarizes conditions based on the nucleophile type, highlighting the reactivity enhancement provided by the fluoro-substituents.

Nucleophile ClassSolventBaseTemp (°C)Time (h)Yield (Typical)
Aliphatic Amines (e.g., Morpholine)EtOH or DMF

60–802–485–95%
Anilines (Electron Rich)NMPDIPEA100–1206–1270–85%
Anilines (Electron Poor)NMP

14012–2440–60%
Phenols/Alkoxides DMFNaH0–251–2>90%

Case Study: Kinase Inhibitor Synthesis Workflow

In a hypothetical optimization of a c-Met inhibitor, researchers replace a standard quinoline with the 7,8-difluoro analog to improve metabolic stability.

Workflow Logic:

  • Scaffold Preparation: Synthesis of 2-chloro-7,8-difluoroquinoline (as per Protocol A).

  • Coupling 1 (

    
    ):  Displacement of C2-Cl with a solubilizing tail (e.g., 4-aminopiperidine).
    
  • Coupling 2 (Suzuki - Optional): If the scaffold had a Bromine at position 4 (requires 4-bromo-2-chloro-7,8-difluoroquinoline), a Suzuki coupling would introduce the aryl headgroup. Note: For the specific 2-chloro-7,8-difluoro scaffold, the C2 substitution is the terminal step if the core is not further halogenated.

Workflow Start 2-Chloro-7,8-difluoroquinoline Step1 Reaction: S_NAr with Amine (Solvent: NMP, Base: DIPEA) Start->Step1 + Nucleophile Check QC: LCMS & NMR (Confirm Cl displacement) Step1->Check Final Bioactive Candidate (Metabolically Stable) Check->Final Pass

Caption: Operational workflow for converting the chloro-quinoline scaffold into a bioactive candidate.

Troubleshooting & Stability

  • Hydrolysis: The C2-Cl bond is sensitive to aqueous acid at high temperatures. Ensure solvents (DMF/NMP) are dry during the

    
     reaction to prevent formation of the quinolinone byproduct (hydrolysis of the chloride).
    
  • Regioselectivity: If using a 2,4-dichloro-7,8-difluoroquinoline variant, the C4 position is generally more reactive than C2 due to the specific resonance stabilization of the Meisenheimer complex at C4. To target C2 exclusively, one must usually block C4 or react C4 first.

  • Safety: 7,8-difluoroquinolines can be photosensitizing. Handle final compounds with care regarding light exposure during storage.

References

  • PubChem. 2-chloro-7,8-difluoroquinoline - Compound Summary. National Library of Medicine. [Link]

  • Meth-Cohn, O., et al. A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Classic synthetic method reference). [Link]

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Detailed mechanism of SNAr on chloroquinolines). [Link]

Sources

A Technical Guide to the Synthesis and Application of 2-Halo-7,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on a specific, yet highly valuable subclass: 2-halo-7,8-difluoroquinoline derivatives. These compounds serve as versatile intermediates, leveraging a reactive C2-halogen for a variety of synthetic transformations. We provide a detailed exploration of the synthetic pathways to this core, an in-depth analysis of its key chemical reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings—and a review of its established biological activities, particularly as antibacterial agents. This document is designed to be a practical resource, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of chemical synthesis and drug discovery.

The Quinoline Scaffold and the Impact of Fluorination in Medicinal Chemistry

The quinoline ring system is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2] The versatility of the quinoline core allows for functionalization at multiple positions, enabling fine-tuning of its biological profile.

The introduction of fluorine has become a powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can lead to significant improvements in a drug candidate's profile:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

The 7,8-difluoro substitution pattern is of particular interest. This vicinal difluorination on the carbocyclic ring creates a distinct electronic environment that can influence both the reactivity of the heterocyclic ring and the compound's interaction with biological targets. When combined with a halogen at the C2 position, the resulting 2-halo-7,8-difluoroquinoline becomes a powerful building block for creating diverse chemical libraries.

Synthetic Pathways to the 2-Halo-7,8-difluoroquinoline Core

The construction of the 2-halo-7,8-difluoroquinoline scaffold is a multi-step process that begins with the formation of the core heterocyclic ring system, followed by the strategic introduction of the C2-halogen. The Gould-Jacobs reaction provides a robust and reliable method for this initial cyclization.[3]

Synthesis of the Quinolinone Precursor (Gould-Jacobs Approach)

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline and an alkoxymethylenemalonic ester.[4] The reaction proceeds via an initial condensation, followed by a thermally induced intramolecular cyclization.[5] To obtain the desired 7,8-difluoroquinoline core, the logical starting material is 2,3-difluoroaniline.[6]

The process involves two key stages:

  • Condensation: 2,3-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate. This step is typically performed by heating the reactants, often without a solvent.

  • Thermal Cyclization: The intermediate is heated at high temperatures (typically >240 °C) in a high-boiling solvent like diphenyl ether. This high energy input drives the 6-electron electrocyclization onto the aromatic ring, followed by elimination of ethanol to form the quinolone product.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Target Scaffold A 2,3-Difluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 7,8-Difluoro-4-hydroxy- quinolin-2(1H)-one C->D Thermal Cyclization (High Temp. Solvent) E 2-Chloro-7,8-difluoroquinoline D->E Chlorination (e.g., POCl₃)

Caption: Synthetic route to 2-chloro-7,8-difluoroquinoline.

Protocol: Synthesis of 7,8-difluoro-4-hydroxyquinolin-2(1H)-one

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[4][7]

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the consumption of the aniline. Upon completion, the resulting viscous oil (the anilinomethylenemalonate intermediate) is used directly in the next step without purification.

  • Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to 250 °C. Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like glacial acetic acid or DMF to yield the pure 7,8-difluoro-4-hydroxyquinolin-2(1H)-one.

Conversion to the 2-Chloro Derivative

The 2-quinolinone is readily converted to the 2-chloroquinoline using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[8] The reaction proceeds by converting the amide-like oxygen of the quinolinone into a better leaving group, which is then displaced by a chloride ion.

Protocol: Chlorination of 7,8-difluoroquinolin-2(1H)-one

This protocol is based on standard procedures for the chlorination of quinolinones and other N-heterocycles.[8][9]

Materials:

  • 7,8-difluoro-4-hydroxyquinolin-2(1H)-one (or its tautomer)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 7,8-difluoroquinolinone (1.0 eq) and suspend it in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

  • Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-chloro-7,8-difluoroquinoline.

Key Chemical Transformations and Reaction Mechanisms

The 2-halo-7,8-difluoroquinoline scaffold is a versatile synthetic intermediate primarily due to the reactivity of the C2-halogen. This position is highly susceptible to displacement by nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

G cluster_snar SNAr Reactions cluster_coupling Pd-Catalyzed Cross-Coupling Core 2-Halo-7,8-difluoroquinoline (X = Cl, Br) SNAr_Product 2-Substituted Derivatives (Nu = OR, NR₂, SR) Core->SNAr_Product Nucleophile (Nu⁻) Suzuki_Product 2-Aryl / 2-Vinyl Derivatives Core->Suzuki_Product R-B(OH)₂ [Pd Catalyst] Buchwald_Product 2-Amino Derivatives Core->Buchwald_Product R₂NH [Pd Catalyst]

Caption: Major reaction pathways for 2-halo-7,8-difluoroquinolines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-N-heterocycles. The C2 position of the quinoline ring is electronically analogous to the ortho/para positions of a nitro-substituted halobenzene. The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the reaction, making the C2-halide an excellent leaving group.[10] The reaction proceeds via a two-step addition-elimination mechanism.

Materials:

  • 2-Chloro-7,8-difluoroquinoline

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Reaction Setup: Dissolve 2-chloro-7,8-difluoroquinoline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add the amine nucleophile (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations that are not feasible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.[11] These reactions offer a broad substrate scope and high functional group tolerance. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13]

// Invisible nodes for text node [shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> PdII_Aryl [label="R¹-X"]; PdII_Aryl -> PdII_Complex [label="⁻OR' (Base)"]; PdII_Complex -> PdII_Coupled [label="R²-B(OR')₂"]; PdII_Coupled -> Pd0 [label="R¹-R²"];

// Positioning labels OA_label -> Pd0 [style=invis]; TM_label -> PdII_Complex [style=invis]; RE_label -> PdII_Coupled [style=invis, dir=back]; } /dot

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-7,8-difluoroquinoline

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • Degassing: In a Schlenk flask, combine 2-chloro-7,8-difluoroquinoline (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

When direct SNAr is difficult (e.g., with less nucleophilic anilines or hindered amines), the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation. It couples an aryl halide with an amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.

// Invisible nodes for text node [shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; LE_label [label="Ligand\nExchange"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> PdII_Aryl [label="R¹-X"]; PdII_Aryl -> PdII_Amide [label="HNR²R³ / Base"]; PdII_Amide -> Pd0 [label="R¹-NR²R³"];

// Positioning labels OA_label -> Pd0 [style=invis]; LE_label -> PdII_Aryl [style=invis, dir=back]; RE_label -> PdII_Amide [style=invis, dir=back]; } /dot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-7,8-difluoroquinoline

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere: In a glovebox or Schlenk line, add the palladium pre-catalyst (1-5 mol%), ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq) to a dry flask.

  • Reagent Addition: Add the 2-chloro-7,8-difluoroquinoline (1.0 eq) and the anhydrous solvent. Finally, add the amine (1.1-1.5 eq).

  • Heating: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress.

  • Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.

Biological Activity and Applications in Drug Discovery

Antibacterial Properties

Derivatives of the 7,8-difluoroquinoline scaffold have been investigated for their antibacterial activity. Quinolones typically exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to fragmentation of the bacterial chromosome.[14] Modifications at the C7 position are known to be critical for the potency and spectrum of activity.

A study on 7-substituted-6,8-difluoroquinolone derivatives demonstrated potent antimicrobial activity against both gram-positive and gram-negative bacteria.[14] While this study focused on a 6,8-difluoro pattern, the findings provide strong rationale for the potential of the isomeric 7,8-difluoro scaffold.

Compound TypeTest OrganismActivity (MIC in µg/mL)
7-(Substituted)-6,8-difluoroquinolonesGram-positive bacteriaPotent, with some MICs ≤ 0.860
7-(Substituted)-6,8-difluoroquinolonesGram-negative bacteriaPotent, with some MICs ≤ 0.860
7-(Substituted hydrazino)-quinolonesEscherichia coliPoor activity (120 - 515)
7-(Substituted hydrazino)-quinolonesStaphylococcus aureusPoor activity (120 - 515)
Data synthesized from a study on 6,8-difluoroquinolones, indicating the potential of related scaffolds.[14]
Structure-Activity Relationship (SAR) Insights

The existing literature on fluoroquinolones allows for the extrapolation of key SAR principles to the 2-substituted-7,8-difluoroquinoline series:

  • C2-Position: This position is not traditionally varied in antibacterial quinolones. However, its functionalization via the methods described above opens the door to novel chemical space. By attaching various aryl, heteroaryl, or amino groups, this position could be used to probe for new interactions with the enzyme target or to modulate the compound's pharmacokinetic properties.

  • C7/C8-Fluorination: The difluoro substitution on the carbocyclic ring is expected to enhance cell penetration and potentially improve activity against resistant bacterial strains.[14]

Summary and Future Outlook

The 2-halo-7,8-difluoroquinoline scaffold is a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its preparation, rooted in classical heterocyclic chemistry, leads to a versatile intermediate poised for diversification. The C2-halogen's reactivity in both SNAr and palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive libraries of novel compounds.

Given the established antibacterial potential of related fluoroquinolones, the 7,8-difluoroquinoline series represents a promising area for the development of new anti-infective agents. Future work should focus on synthesizing diverse libraries by varying the substituent at the C2-position and evaluating their activity against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Furthermore, the privileged nature of the quinoline core suggests that these derivatives could also be explored for other therapeutic applications, such as kinase inhibitors in oncology or as agents targeting neurodegenerative diseases.

References

  • Flessner, T. & Brock, A. (2005). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Applied and Environmental Microbiology. [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Google Patents. (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Talebian, A., et al. (2018). In vitro Antibacterial Activity of 7-Substituted-6-fluoroquinolone and 7-Substituted-6,8-difluoroquinolone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Lacerda, P. S. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Royal Society of Chemistry. (2017). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. [Link]

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Mekheimer, R. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • MDPI. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. [Link]

  • ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • University of Calgary. (n.d.). 8:NUCLEOPHILIC SUBSTITUTION AND ELIMINATION. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

  • PubMed. (2015). Biological activities of quinoline derivatives. [Link]

  • ResearchGate. (2019). Conrad-Limpach reaction. [Link]

  • ResearchGate. (2020). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [Link]

  • National Institutes of Health. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

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Methodological & Application

Application Note: Synthesis of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of this privileged structure is paramount for developing novel molecular entities. A key transformation in this process is the conversion of 2(1H)-quinolinones to 2-chloroquinolines. The resulting 2-chloro derivative is a versatile intermediate, primed for nucleophilic aromatic substitution (SNAr) at the C2 position, allowing for the introduction of diverse functionalities through C-O, C-N, or C-S bond formation.[2][3]

This application note provides a comprehensive, in-depth guide for the chlorination of 7,8-difluoroquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of the reaction, offer a detailed and safety-conscious experimental protocol, and provide guidance on product characterization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this valuable chemical building block.

Reaction Overview & Mechanism

The conversion of the lactam functionality in 7,8-difluoroquinolin-2(1H)-one to the corresponding chloro-heterocycle is efficiently achieved by heating with phosphorus oxychloride. POCl₃ serves as both the chlorinating agent and often as the reaction solvent.

Overall Transformation:

Mechanistic Rationale

The reaction of a quinolinone with POCl₃ is a two-stage process that hinges on the initial activation of the carbonyl oxygen.[4][5]

  • Phosphorylation: The reaction initiates with the nucleophilic attack of the quinolinone's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This step is analogous to the first step in the Vilsmeier-Haack reaction, where an amide reacts with POCl₃.[6][7] This forms a highly reactive O-phosphorylated intermediate. This initial phosphorylation occurs readily, even at lower temperatures, and is often base-mediated in related systems to ensure complete formation of the intermediate before proceeding.[4][8]

  • Nucleophilic Substitution: The phosphorylation of the oxygen atom transforms it into an excellent leaving group. A chloride ion (Cl⁻), present in the reaction mixture, then acts as a nucleophile, attacking the C2 position of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the aromatic 2-chloro-7,8-difluoroquinoline product.[4][5] The reaction is driven to completion by heating, typically to reflux.

Chlorination Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Quinolinone 7,8-Difluoroquinolin-2(1H)-one Intermediate O-Phosphorylated Intermediate Quinolinone->Intermediate 1. Phosphorylation (Attack on P) POCl3 POCl₃ POCl3->Intermediate Product 2-Chloro-7,8-difluoroquinoline Intermediate->Product 2. Nucleophilic Attack by Cl⁻ (Displacement) Byproduct PO₂Cl + HCl

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Detailed Experimental Protocol

Disclaimer: Phosphorus oxychloride is extremely toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[6][9] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, safety goggles, and a lab coat, is mandatory.[10]

Materials & Equipment
  • Reagents:

    • 7,8-difluoroquinolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃), reagent grade

    • Dichloromethane (DCM), ACS grade

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flask (appropriate size for the scale)

    • Reflux condenser with a gas inlet/outlet for an inert atmosphere

    • Calcium chloride or Drierite drying tube

    • Heating mantle with a magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Dropping funnel (for larger scale reactions)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reactants 2. Add Reactants (Quinolinone + POCl₃) Setup->Reactants Heat 3. Heat to Reflux (Monitor by TLC/LC-MS) Reactants->Heat Cool 4. Cool to RT Heat->Cool Quench 5. Reverse Quench (Add mixture to ice/NaHCO₃) Cool->Quench Extract 6. Extraction (e.g., DCM or EtOAc) Quench->Extract Dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Extract->Dry Purify 8. Purification (Silica Gel Chromatography) Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the chlorination reaction.

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. At the top of the condenser, place a drying tube or connect it to a nitrogen/argon line to maintain an inert atmosphere and prevent moisture ingress.

  • Charging Reactants: To the flask, add 7,8-difluoroquinolin-2(1H)-one (1.0 eq). In the fume hood, carefully measure and add phosphorus oxychloride (5-10 eq). POCl₃ is often used in excess to serve as the reaction solvent.

  • Reaction: With vigorous stirring, heat the mixture to reflux (approx. 106 °C) using a heating mantle.[11] The reaction is typically complete within 2-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using 50% EtOAc in hexanes as eluent).

  • Cooling and Excess Reagent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A significant portion of the excess POCl₃ can be removed under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Workup - Quenching (Critical Step): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly and cautiously , add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. This "reverse quench" method helps to control the highly exothermic hydrolysis of POCl₃.[12][13] Expect vigorous gas (CO₂ and HCl) evolution. Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition.

  • Neutralization and Extraction: After the addition is complete, continue stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective for isolating the product.

Data & Characterization

Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry 1 eq. QuinolinoneLimiting Reagent
5-10 eq. POCl₃Acts as both reagent and solvent, drives reaction to completion.
Temperature Reflux (~106 °C)Provides sufficient activation energy for the substitution step.
Reaction Time 2-6 hoursTypical duration; should be confirmed by reaction monitoring (TLC/LC-MS).
Typical Yield 75-90%Expected yield after purification for this type of transformation.
Expected Product Characterization

Product: 2-Chloro-7,8-difluoroquinoline Molecular Formula: C₉H₄Cl F₂N Molecular Weight: 200.59 g/mol

  • ¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm). The spectrum should show characteristic doublets and multiplets corresponding to the protons on the quinoline core, with coupling constants indicative of their positions.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C7 and C8 positions.

  • ¹³C NMR: Expect 9 distinct signals for the carbon atoms of the quinoline ring. The signal for C2 will be significantly shifted due to the attached chlorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 200 and a characteristic M+2 peak at m/z ≈ 202 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Ingress of moisture deactivating POCl₃.1. Increase reflux time and monitor by TLC.2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.
Low Yield 1. Product loss during aqueous workup.2. Incomplete extraction.3. Reversion of an intermediate to starting material during quench.[14]1. Ensure the aqueous layer is fully neutralized or slightly basic before extraction.2. Perform multiple extractions (at least 3) with the organic solvent.3. Ensure a rapid and efficient quench in a basic medium.
Formation of Dark Tar 1. Reaction temperature too high or prolonged heating.1. Do not exceed the reflux temperature of POCl₃.2. Stop the reaction as soon as the starting material is consumed.
Difficult Purification 1. Presence of phosphorylated byproducts.1. Ensure the quench and neutralization are complete to hydrolyze all phosphorus-containing species.2. A water wash of the combined organic layers is crucial.

References

  • US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.
  • KR20070065654A - Chlorination using POCl₃ and benzyltriethylammonium chloride.
  • Synthesis of 7-chloroquinoline-chalcones hybrids. ResearchGate. [Link]

  • Preparation of POCl₃. BYJU'S. [Link]

  • Phosphoryl Trichloride–Method of Determination in Workplace Air. PMC. [Link]

  • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl₃, POCl₃/PCl₅, SOCl₂/cat. DMF? ResearchGate. [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate. [Link]

  • Phosphorus Oxychloride. Common Organic Chemistry. [Link]

  • POCl₃ chlorination of 4-quinazolones. PubMed. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. [Link]

  • How should I proceed in Chlorination using POCl₃? ResearchGate. [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • 2-Chloroquinoline-3-carboxylic acid. National Institutes of Health. [Link]

  • How can I properly quench POCl₃? ResearchGate. [Link]

  • POCl₃ chlorination of 4-quinazolones. Semantic Scholar. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The Suzuki-Miyaura cross-coupling of 2-Chloro-7,8-difluoroquinoline represents a critical transformation in the synthesis of fluoroquinolone antibiotics, antitumor agents, and advanced materials. While 2-chloroquinolines are generally reactive coupling partners, the specific electronic architecture of the 7,8-difluoro motif introduces unique challenges and opportunities.

Electronic Environment

The substrate features a highly electron-deficient pyridine ring, activated by:

  • The electronegative nitrogen atom adjacent to the reaction site (C2).

  • The strong inductive electron-withdrawing effect (-I) of the fluorine atoms at positions 7 and 8.

Implication for Catalysis: The C2–Cl bond is significantly weakened, facilitating rapid Oxidative Addition to Pd(0). However, this high electrophilicity also makes the substrate prone to Nucleophilic Aromatic Substitution (


) by bases (e.g., hydroxides, alkoxides) or solvents, leading to hydrolysis byproducts (quinolones) rather than the desired biaryl product.
The "Goldilocks" Challenge
  • Too Passive: Weak catalysts (e.g., ligand-free Pd) may fail to promote transmetallation with hindered boronic acids.

  • Too Aggressive: Strong bases (e.g.,

    
    ) or high temperatures (>100°C) often trigger defluorination or hydrolysis of the labile C2–Cl bond.
    

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. For 2-Chloro-7,8-difluoroquinoline, the rate-limiting step is rarely oxidative addition. Instead, the cycle is often bottlenecked at Transmetallation or plagued by competitive side reactions.

The Catalytic Pathway

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast for 2-Cl-7,8-F-Quinoline) Pd0->OxAdd + Substrate (R-Cl) PdII_Int Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Int TransMet Transmetallation (Critical Control Point) PdII_Int->TransMet + Activated Boronate Hydrolysis SIDE REACTION: Hydrolysis to Quinolone (Caused by excess OH-) PdII_Int->Hydrolysis If Base too strong BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the oxidative addition efficiency and the risk of hydrolysis at the Pd(II) stage.

Experimental Protocols

Two distinct protocols are recommended based on the complexity of the coupling partner.

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Unhindered Aryl Boronic Acids

This protocol utilizes


, a robust catalyst that resists air oxidation and operates well in biphasic systems.

Reagents:

  • Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with nitrogen (

    
    ) or argon (3 cycles).
    
  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat to 80°C for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting chloride (approx. retention time shift).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Heteroaryl Boronic Acids, Sterically Hindered Partners, or Low Catalyst Loading

This protocol uses XPhos Pd G3/G4 , a Buchwald precatalyst that ensures rapid formation of the active monomeric Pd(0) species, crucial for difficult transmetallations.

Reagents:

  • Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 equiv)

  • Boronic Acid: Heteroaryl-B(OH)2 or Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

  • Charge the reaction vessel with substrate, boronic partner, and

    
    .
    
  • Add the XPhos Pd G3 catalyst last (it is air stable, but best practice is to add under inert atmosphere).

  • Seal and purge with inert gas.

  • Add solvents.[1]

  • Stir at 60°C – 80°C . Note: The active catalyst forms rapidly; lower temperatures prevent defluorination.

  • Workup: Filter through a Celite pad to remove palladium residues before extraction.

Optimization & Data Summary

The following data summarizes the impact of base and ligand selection on the coupling of 2-Chloro-7,8-difluoroquinoline with phenylboronic acid (Model Reaction).

EntryCatalyst (2 mol%)LigandBaseSolventYield (%)Notes
1



DME/H2O78%Moderate yield; some homocoupling.
2

None

DMF45%Significant hydrolysis to quinolone.
3

dppf

Dioxane/H2O92% Robust standard condition.
4XPhos Pd G3 XPhos

THF/H2O 98% Fastest conversion (<2h).
5

SPhos

Toluene88%Good for anhydrous requirements.
Optimization Decision Tree

OptimizationTree Start Start: 2-Cl-7,8-F-Quinoline + Boronic Partner CheckPartner Is Boronic Acid Hindered/Heterocyclic? Start->CheckPartner Simple No (Simple Aryl) CheckPartner->Simple Complex Yes (Heteroaryl/Bulky) CheckPartner->Complex MethodA Use Protocol A: Pd(dppf)Cl2 + K2CO3 Temp: 80°C Simple->MethodA MethodB Use Protocol B: XPhos Pd G3 + K3PO4 Temp: 60°C Complex->MethodB CheckHydrolysis Hydrolysis Observed? MethodA->CheckHydrolysis MethodB->CheckHydrolysis Fix Switch to Anhydrous: Cs2CO3 in Toluene (No Water) CheckHydrolysis->Fix Yes

Figure 2: Decision logic for selecting the optimal protocol based on substrate complexity and observed side reactions.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition; Ligand dissociation.Switch to a bidentate ligand (

) or a stable precatalyst (XPhos Pd G3). Ensure inert atmosphere.
No Reaction (SM Recovery) Oxidative addition failure or inactive catalyst.Verify catalyst quality (color). Increase temp to 100°C (if stable). Switch to XPhos or SPhos.
New Spot (Polar, Low Rf) Hydrolysis of C-Cl bond (Quinolone formation).CRITICAL: The system is too basic/wet. Switch base to

or

. Reduce water ratio or use anhydrous Toluene.
Defluorination

on the C7/C8 positions.
Reaction temperature is too high or base is too strong (

). Lower temp to 60°C; use milder base (

).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Efficient, Versatile, and Easy-to-Use Catalysts for Cross-Coupling. Chemical Science, 4, 916-920. [Link]

Sources

Synthesis of 2-Amino-7,8-Difluoroquinoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds. Its versatile structure has been a cornerstone in the development of drugs for treating malaria, cancer, and various infectious diseases.[1] The introduction of fluorine atoms into the quinoline core can dramatically influence the molecule's physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, often leading to compounds with superior therapeutic profiles. Specifically, the 7,8-difluoro substitution pattern is of growing interest to medicinal chemists for its potential to fine-tune the electronic and steric properties of the quinoline ring system, offering new avenues for drug design and discovery.

This application note provides a comprehensive guide for the synthesis of 2-amino-7,8-difluoroquinoline derivatives, a class of compounds with significant potential in drug development. We will detail a robust and versatile synthetic strategy, provide a step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and characterization.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of 2-amino-7,8-difluoroquinoline derivatives can be efficiently achieved through a two-step sequence starting from the corresponding 7,8-difluoroquinolin-2(1H)-one. This intermediate is first converted to the more reactive 2-chloro-7,8-difluoroquinoline, which then undergoes a palladium-catalyzed Buchwald-Hartwig amination to install the desired amino group at the C2 position.

Synthesis_Workflow A 7,8-Difluoroquinolin-2(1H)-one B 2-Chloro-7,8-difluoroquinoline A->B Chlorination (POCl3) C 2-Amino-7,8-difluoroquinoline Derivatives B->C Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for 2-amino-7,8-difluoroquinoline derivatives.

This approach offers several advantages:

  • Versatility: The Buchwald-Hartwig amination is a powerful and versatile method that allows for the introduction of a wide range of primary and secondary amines, enabling the synthesis of a diverse library of derivatives.[2]

  • Efficiency: The chlorination of the quinolinone is typically a high-yielding reaction, and the subsequent amination can be optimized for excellent conversions.

  • Convergent Synthesis: This strategy allows for the late-stage introduction of the amino functionality, which is beneficial for creating structural diversity from a common intermediate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-7,8-difluoroquinoline

The initial step involves the conversion of the relatively unreactive 7,8-difluoroquinolin-2(1H)-one to the corresponding 2-chloro derivative. This transformation is crucial as the chloro group is a much better leaving group for subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination.[3][4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
7,8-Difluoroquinolin-2(1H)-one≥98%Various
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solutionLaboratory gradePrepared in-house
Anhydrous sodium sulfateLaboratory gradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshVWR Chemicals

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 7,8-difluoroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.[5]

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-chloro-7,8-difluoroquinoline.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7,8-difluoroquinoline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] This protocol describes the amination of 2-chloro-7,8-difluoroquinoline using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the primary amine. Direct amination with ammonia can be challenging due to the low reactivity of ammonia and its tendency to coordinate strongly to the palladium catalyst.[7]

Reaction Scheme:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition Intermediate1 [Ar-Pd(II)(X)L2] OxidativeAddition->Intermediate1 LigandExchange Ligand Exchange & Deprotonation Intermediate1->LigandExchange Amine R2NH Amine->LigandExchange Base Base Base->LigandExchange Intermediate2 [Ar-Pd(II)(NR2)L2] LigandExchange->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Product Ar-NR2 ReductiveElimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-7,8-difluoroquinolineSynthesized in Part 1-
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich
Xantphos97%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
Ammonia source (e.g., Benzophenone imine)97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99%Fisher Scientific
Saturated aqueous ammonium chlorideLaboratory gradePrepared in-house

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).[8][9]

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Add 2-chloro-7,8-difluoroquinoline (1.0 eq), the amine source (e.g., benzophenone imine, 1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-7,8-difluoroquinoline derivative.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for 2-Amino-7,8-difluoroquinoline
¹H NMR Aromatic protons on the quinoline core will appear in the downfield region (typically 6.5-8.5 ppm). The amino protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Coupling patterns will be consistent with the substitution pattern.
¹³C NMR The carbon atoms of the quinoline ring will resonate in the aromatic region (100-160 ppm). The carbon attached to the amino group (C2) will show a characteristic upfield shift compared to the chloro-substituted precursor.
¹⁹F NMR Two distinct signals corresponding to the two non-equivalent fluorine atoms at the C7 and C8 positions are expected. The chemical shifts and coupling constants will be characteristic of fluorine atoms on an aromatic ring.
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound should be observed. The isotopic pattern for any halogenated derivatives should also be present.
FT-IR Characteristic stretching vibrations for the N-H bonds of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C bonds of the quinoline ring (around 1500-1650 cm⁻¹), and C-F bonds (around 1000-1300 cm⁻¹) should be observed.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing the synthesis of 2-amino-7,8-difluoroquinoline derivatives.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[10] It is a lachrymator and can cause severe burns. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Palladium Catalysts: Palladium compounds can be toxic and may cause skin sensitization.[11] Avoid inhalation of dust and contact with skin and eyes.[8]

  • Sodium tert-Butoxide (NaOtBu): A strong base that is flammable and can cause severe skin and eye burns. Handle in an inert atmosphere as it is moisture-sensitive.

  • Solvents: Anhydrous solvents like toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • General Handling: Always wear appropriate PPE. All reactions should be conducted in a well-ventilated fume hood. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable methodology for the synthesis of 2-amino-7,8-difluoroquinoline derivatives. The described two-step sequence, involving chlorination of the corresponding quinolinone followed by a Buchwald-Hartwig amination, offers a versatile and efficient route to a wide range of these valuable compounds. The provided protocols, along with the characterization and safety guidelines, will be a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of this important class of fluorinated heterocyles.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. (2013, October 10). Retrieved from [Link]

  • POCl3 for Alcohol Conversion to Chlorides - Master Organic Chemistry. (2015, April 28). Retrieved from [Link]

  • Xantphos Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

  • US Patent US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.
  • Sodium azide Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

  • Xantphos Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. (2013). Journal of Medicinal Chemistry, 56(15), 6034–6046. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. (2015, April 28). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Rasayan Journal of Chemistry, 7(1), 1-10.
  • US Patent US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.). Google Patents.
  • POCl3 for Alcohol Conversion to Chlorides - YouTube. (2020, July 6). Retrieved from [Link]

  • 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2001). Journal of Medicinal Chemistry, 44(22), 3687-3693.
  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024, July 8). Retrieved from [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry, 30(5), 1137-1139.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4983.
  • How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Sodium azide Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021). Molecules, 26(16), 4984.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

Sources

Reactivity of 2-Chloro-7,8-difluoroquinoline with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C2-Functionalization of 2-Chloro-7,8-difluoroquinoline via Nucleophilic Aromatic Substitution (


) 

Executive Summary

This application note details the protocol for the regioselective amination of 2-chloro-7,8-difluoroquinoline (Substrate 1 ) with piperazine (Reagent 2 ). While fluoroquinolone antibiotic synthesis typically targets the C7-position on a 4-quinolone-3-carboxylic acid core, the fully aromatic quinoline scaffold presents a distinct reactivity profile.[1] In 2-chloro-polyfluoroquinolines, the C2-position is kinetically activated by the adjacent ring nitrogen, rendering the C2-Cl bond significantly more electrophilic than the C7-F or C8-F bonds. This protocol ensures high-yield conversion to 2-(piperazin-1-yl)-7,8-difluoroquinoline (Product 3 ) while minimizing bis-substitution or competitive defluorination.[1]

Mechanistic Insight & Reactivity Profile

Regioselectivity: The C2 vs. C7 Competition

The substrate contains three potential leaving groups: Chlorine at C2, and Fluorine at C7 and C8.[1]

  • C2-Position (Kinetic Product): The C2 carbon is adjacent to the quinoline nitrogen.[1] The polarization of the C=N bond creates a high partial positive charge (

    
    ) at C2, similar to 2-chloropyridine.[1] The formation of the Meisenheimer complex at C2 is stabilized by the ability of the ring nitrogen to accept the negative charge directly.
    
  • C7-Position (Thermodynamic/Antibiotic Core): In 4-quinolone drugs (e.g., Lomefloxacin precursors), C7 is the primary attack site because the C2 position is usually unsubstituted.[1] However, in the 2-chloroquinoline scaffold, the activation energy for C2 displacement is significantly lower than for C7 displacement.

Reaction Pathway Visualization

ReactionMechanism Substrate 2-Chloro-7,8- difluoroquinoline TS Meisenheimer Complex (N-Stabilized) Substrate->TS Nucleophilic Attack (k1) Piperazine Piperazine (Nucleophile) Piperazine->TS Nucleophilic Attack (k1) Product 2-(Piperazin-1-yl)- 7,8-difluoroquinoline TS->Product Aromatization (-Cl⁻) HCl HCl (Scavenged) TS->HCl Byproduct

Figure 1: Mechanistic pathway showing the preferential attack at the C2 position stabilized by the quinoline nitrogen.[1]

Experimental Protocol

Caution: Piperazine is a strong base and skin irritant. 2-Chloro-7,8-difluoroquinoline is a potential skin sensitizer.[1] Perform all operations in a fume hood.

Materials & Stoichiometry
ComponentRoleEq.[1]MW ( g/mol )Notes
2-Chloro-7,8-difluoroquinoline Substrate1.0199.58Limiting Reagent
Piperazine (Anhydrous) Nucleophile / Base3.0 - 4.086.14Excess prevents dimerization
Acetonitrile (MeCN) SolventN/A-Polar aprotic, Reflux (82°C)
Dichloromethane (DCM) Extraction SolventN/A-For workup
NaOH (1M aq) Wash SolutionN/A-Removes HCl salts
Step-by-Step Procedure
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-7,8-difluoroquinoline (1.0 g, 5.0 mmol) in Acetonitrile (25 mL).

  • Addition: Add Piperazine (1.72 g, 20.0 mmol, 4.0 eq) in one portion.

    • Note: Using a large excess of piperazine is critical.[1] It acts as both the nucleophile and the HCl scavenger.[1] Furthermore, excess piperazine statistically favors the mono-substitution (one quinoline per piperazine) over the formation of bis-quinoline dimers.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80–82°C) for 4–6 hours .

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a polar, UV-active spot.[1]
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove most MeCN.[1]

    • Resuspend the residue in DCM (50 mL) and Water (50 mL) .

  • Extraction:

    • Separate the organic layer.[1]

    • Wash the organic layer with Water (3 x 30 mL) to remove excess unreacted piperazine and piperazine-HCl salts.[1]

    • Optional: A final wash with Brine (20 mL) is recommended.[1]

  • Isolation:

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Filter and concentrate in vacuo to yield the crude product as a pale yellow solid.[1]

  • Purification (if necessary): Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM

    
     5% MeOH/DCM).
    

Process Control & Analytics

To validate the synthesis, compare the spectral data against the following expected parameters.

Analytical Specifications
TechniqueExpected ObservationStructural Insight
HPLC-UV Single peak,

shift earlier than SM
Increased polarity due to amine.

F-NMR
Two distinct signals (unchanged integration)Confirms F atoms were not displaced.[1]
$^{1H-NMR Loss of doublet at

(C2-H if it were quinoline, but here C2 is Cl).[1] Appearance of piperazine multiplets at 3.0–3.8 ppm.[1]
Confirmation of piperazine incorporation.
MS (ESI+)


matches Product 3 .
Workflow Diagram

Workflow Start Start: 1.0 eq Substrate 4.0 eq Piperazine in MeCN Reflux Reflux 80°C (4-6 Hours) Start->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Evaporate MeCN Partition DCM/H2O Check->Workup Yes Wash Wash 3x H2O (Removes excess Piperazine) Workup->Wash Isolate Dry & Concentrate Yield: Product 3 Wash->Isolate

Figure 2: Operational workflow for the synthesis and isolation of 2-(piperazin-1-yl)-7,8-difluoroquinoline.

Troubleshooting & Optimization

  • Issue: Bis-Quinoline Formation (Dimer) [1]

    • Symptom:[2][3][4][5][6][7][8][9][10] A highly non-polar spot on TLC and high MW impurity in MS (

      
      ).[1]
      
    • Cause: Insufficient excess of piperazine.[1]

    • Solution: Increase piperazine loading to 5–6 equivalents or use slow addition of the quinoline to the piperazine solution.

  • Issue: Low Conversion

    • Cause: Solvent temperature too low or old reagents.[1]

    • Solution: Switch solvent to DMSO and heat to 100°C (Note: Workup requires extensive water washing to remove DMSO).[1]

  • Issue: C7-Substitution (Defluorination)

    • Symptom:[2][3][4][5][6][8][9][10] Loss of one Fluorine signal in

      
      .
      
    • Cause: Extreme temperatures (>140°C) or use of stronger exogenous bases (e.g., NaH).[1]

    • Solution: Maintain reflux temperature of MeCN (82°C) and rely on piperazine as the base.[1]

References

  • Regioselectivity in Polyfluoro-2-chloroquinolines: Shchegoleva, L. N., et al. "Interaction of polyfluorinated 2-chloroquinolines with ammonia."[1][2] Russian Chemical Bulletin, 2004.[1] 11 (Validates C2-Cl displacement over C7-F).

  • General

    
     Mechanism in Nitrogen Heterocycles: 
    Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[1][6]
    
    
  • Piperazine Reactivity in Fluoroquinolone Synthesis: Hu, C., et al. "New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation."[1] Molecules, 2012.[1][3] (Provides context for piperazine handling and workup in similar systems).

  • Synthesis of 2-Chloroquinolines: Kim, J. N., et al. "Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent."[1] Tetrahedron Letters, 2004.[1]

Sources

Preparation of 7,8-difluoroquinoline-2-carbaldehyde: A Detailed Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this privileged heterocycle can dramatically enhance a molecule's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, receptor binding affinity, and membrane permeability. Specifically, 7,8-difluoroquinoline derivatives are of significant interest to researchers in drug development due to their potential as intermediates for novel therapeutic agents. This application note provides a comprehensive, in-depth guide for the synthesis of 7,8-difluoroquinoline-2-carbaldehyde, a key building block, from its 2-chloro precursor. The protocols detailed herein are designed to be robust and reproducible, offering valuable insights into the practical execution of each synthetic step.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of 2-chloro-7,8-difluoroquinoline to 7,8-difluoroquinoline-2-carbaldehyde is most effectively achieved through a two-stage process. This strategy involves an initial nucleophilic substitution to introduce a hydroxymethyl group at the 2-position, followed by a mild oxidation to furnish the target aldehyde. This approach is favored due to its high selectivity and the commercial availability of the starting materials.

Synthetic_Workflow Start 2-Chloro-7,8-difluoroquinoline Step1 Step 1: Hydroxymethylation Start->Step1 Intermediate (7,8-Difluoroquinolin-2-yl)methanol Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product 7,8-Difluoroquinoline-2-carbaldehyde Step2->Product

Caption: Overall synthetic workflow from the 2-chloro precursor to the final aldehyde.

Part 1: Synthesis of (7,8-Difluoroquinolin-2-yl)methanol via Grignard Reaction

The initial and crucial step is the conversion of the chemically inert C-Cl bond at the 2-position of the quinoline ring into a more reactive organometallic species, which can then react with a suitable electrophile to introduce the required hydroxymethyl group. A Grignard reaction provides a classic and reliable method for this transformation.

Reaction Scheme and Mechanism

The reaction proceeds in two distinct phases: the formation of the Grignard reagent and its subsequent reaction with formaldehyde.

Grignard_Mechanism cluster_0 Grignard Reagent Formation cluster_1 Reaction with Formaldehyde Quinoline_Cl 2-Chloro-7,8-difluoroquinoline Grignard 7,8-Difluoroquinolin-2-ylmagnesium chloride Quinoline_Cl->Grignard + Mg / THF Mg Mg Intermediate_alkoxide Magnesium Alkoxide Intermediate Grignard->Intermediate_alkoxide + HCHO Formaldehyde Formaldehyde (HCHO) Product_alcohol (7,8-Difluoroquinolin-2-yl)methanol Intermediate_alkoxide->Product_alcohol H3O+ workup

Caption: Mechanism of the Grignard reaction for the synthesis of the intermediate alcohol.

The first phase involves the insertion of magnesium metal into the carbon-chlorine bond of 2-chloro-7,8-difluoroquinoline in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 7,8-difluoroquinolin-2-ylmagnesium chloride. The success of this step is highly dependent on maintaining strictly anhydrous conditions to prevent quenching of the Grignard reagent.

In the second phase, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[1][2][3][4] This addition reaction forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol, (7,8-difluoroquinolin-2-yl)methanol.[1][2]

Experimental Protocol

Materials and Reagents

Reagent/MaterialPurityCAS NumberSupplier
2-Chloro-7,8-difluoroquinoline>97%159511-12-7Commercially Available
Magnesium turnings>99.5%7439-95-4Standard Chemical Supplier
Iodine>99.8%7553-56-2Standard Chemical Supplier
Tetrahydrofuran (THF), anhydrous>99.9%109-99-9Standard Chemical Supplier
Formaldehyde (paraformaldehyde)>95%30525-89-4Standard Chemical Supplier
Hydrochloric acid (HCl), concentrated37%7647-01-0Standard Chemical Supplier
Diethyl ether, anhydrous>99.7%60-29-7Standard Chemical Supplier
Saturated aqueous ammonium chloride (NH₄Cl)N/A12125-02-9Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)>99%7757-82-6Standard Chemical Supplier

Procedure

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add anhydrous THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 2-chloro-7,8-difluoroquinoline (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the quinoline solution to the magnesium turnings and gently warm the mixture to initiate the reaction (the disappearance of the iodine color is an indicator of initiation).

    • Once the reaction has initiated, add the remaining quinoline solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, depolymerize paraformaldehyde (1.5 equivalents) by heating to generate gaseous formaldehyde. Pass the formaldehyde gas through a drying tube and into the solution of the Grignard reagent under a gentle stream of nitrogen.

    • Alternatively, cool the Grignard reagent solution to 0 °C in an ice bath and add anhydrous paraformaldehyde (1.5 equivalents) portion-wise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude (7,8-difluoroquinolin-2-yl)methanol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Oxidation of (7,8-Difluoroquinolin-2-yl)methanol to 7,8-Difluoroquinoline-2-carbaldehyde

The final step in the synthesis is the selective oxidation of the primary alcohol to the corresponding aldehyde. It is crucial to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Two highly effective and widely used methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine compound that serves as a mild and selective oxidizing agent for primary and secondary alcohols.[5] This method is favored for its operational simplicity and neutral reaction conditions.[6]

Reaction Scheme and Mechanism

DMP_Oxidation Alcohol (7,8-Difluoroquinolin-2-yl)methanol Intermediate_DMP Periodinane Intermediate Alcohol->Intermediate_DMP + DMP DMP Dess-Martin Periodinane Aldehyde 7,8-Difluoroquinoline-2-carbaldehyde Intermediate_DMP->Aldehyde - Acetic Acid - Iodane

Caption: Mechanism of Dess-Martin Periodinane (DMP) oxidation.

The reaction proceeds through the formation of a periodinane intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, acetic acid, and an iodane byproduct.[5]

Experimental Protocol

Materials and Reagents

Reagent/MaterialPurityCAS NumberSupplier
(7,8-Difluoroquinolin-2-yl)methanol>95%(Synthesized in Part 1)N/A
Dess-Martin Periodinane (DMP)>97%87413-09-0Standard Chemical Supplier
Dichloromethane (DCM), anhydrous>99.8%75-09-2Standard Chemical Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)N/A144-55-8Prepared in-house
Sodium thiosulfate (Na₂S₂O₃)>98.5%7772-98-7Standard Chemical Supplier

Procedure

  • To a solution of (7,8-difluoroquinolin-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 7,8-difluoroquinoline-2-carbaldehyde.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate).

Method B: Swern Oxidation

The Swern oxidation is another powerful and mild method for converting primary alcohols to aldehydes.[7][8] This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base, such as triethylamine.[9][10]

Reaction Scheme and Mechanism

Swern_Oxidation DMSO DMSO Active_Species Electrophilic Sulfur Species DMSO->Active_Species + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium_Salt Alkoxysulfonium Salt Active_Species->Alkoxysulfonium_Salt + Alcohol Alcohol (7,8-Difluoroquinolin-2-yl)methanol Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + Triethylamine (Base) Aldehyde 7,8-Difluoroquinoline-2-carbaldehyde Ylide->Aldehyde Intramolecular Proton Transfer

Caption: Mechanism of the Swern oxidation.

The reaction is initiated by the formation of an electrophilic sulfur species from the reaction of DMSO and oxalyl chloride at low temperature (-78 °C).[7] The alcohol then adds to this species to form an alkoxysulfonium salt. A hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide which then collapses to the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][8]

Experimental Protocol

Materials and Reagents

Reagent/MaterialPurityCAS NumberSupplier
(7,8-Difluoroquinolin-2-yl)methanol>95%(Synthesized in Part 1)N/A
Oxalyl chloride>98%79-37-8Standard Chemical Supplier
Dimethyl sulfoxide (DMSO), anhydrous>99.9%67-68-5Standard Chemical Supplier
Dichloromethane (DCM), anhydrous>99.8%75-09-2Standard Chemical Supplier
Triethylamine (TEA), anhydrous>99.5%121-44-8Standard Chemical Supplier

Procedure

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 equivalents) dropwise to the cold DCM.

  • Slowly add oxalyl chloride (1.1 equivalents) to the solution and stir for 15 minutes.

  • Add a solution of (7,8-difluoroquinolin-2-yl)methanol (1.0 equivalent) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

Characterization

The identity and purity of the final product, 7,8-difluoroquinoline-2-carbaldehyde, should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR A singlet for the aldehydic proton around δ 9.8-10.2 ppm. Aromatic protons will appear in the region of δ 7.5-8.5 ppm with characteristic coupling patterns.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons.
¹³C NMR A signal for the carbonyl carbon around δ 190-195 ppm. Signals for the aromatic carbons, including those bearing fluorine, will appear in the aromatic region.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₁₀H₅F₂NO.
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Troubleshooting and Safety Precautions

  • Grignard Reaction Failure: The most common cause of failure is the presence of moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. Activation of magnesium with a small crystal of iodine and gentle heating is often necessary.

  • Low Yield in Oxidation: Incomplete conversion of the alcohol may occur. Monitor the reaction closely by TLC and consider increasing the reaction time or the amount of oxidizing agent slightly.

  • Over-oxidation to Carboxylic Acid: This is more likely with stronger oxidizing agents but can occur with DMP or Swern if the reaction conditions are not carefully controlled. Maintaining low temperatures during the Swern oxidation is critical.

  • Safety:

    • 2-Chloro-7,8-difluoroquinoline is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere.

    • Dess-Martin Periodinane is shock-sensitive and should be handled with care.

    • Oxalyl chloride is corrosive and toxic. It should be handled in a well-ventilated fume hood.

    • The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is a toxic gas. The reaction must be performed in a fume hood.

References

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • The reaction of a Grignard reagent with formaldehyde (CH_2O) yield: (a) A primary alcohol; (b) A... Homework.Study.com.
  • Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. Filo.
  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF.
  • Grignard Reaction. Organic Chemistry Portal.
  • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed.
  • An Overview of Catalytic Carbonylative Double Cycliz
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • What is the reaction between Grignard reagents and aldehydes/ketones, and wh
  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
  • Palladium(ii)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • Sonogashira coupling/cyclization reaction of alkyl...
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Swern Oxid
  • Swern Oxid
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for the synthesis of pyridine-fused 3D complicated molecules. Organic Chemistry Frontiers (RSC Publishing).
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.
  • Dess–Martin periodinane (DMP)
  • Swern Oxidation. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Royal Society of Chemistry.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Coupling-isomeriz
  • Carbonylation and decarbonylation reactions.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Workup of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Core Challenge: 2-Chloro-7,8-difluoroquinoline is significantly more susceptible to hydrolysis than its non-fluorinated parent. The presence of two electron-withdrawing fluorine atoms at the 7 and 8 positions inductively depletes electron density from the quinoline ring. This destabilization renders the C2 position highly electrophilic and prone to Nucleophilic Aromatic Substitution (SNAr) by water, converting the desired chloride into the thermodynamically stable, but unwanted, 7,8-difluoro-2-quinolone (2-hydroxy tautomer).

The Solution: Successful isolation requires a "Kinetic Trap" strategy during workup: maintaining low temperatures (<5°C), strictly controlling pH to avoid protonation of the quinoline nitrogen (which accelerates hydrolysis by orders of magnitude), and minimizing aqueous contact time.

Troubleshooting Guide (Q&A)

Issue 1: "I see a white precipitate forming immediately upon quenching my reaction."

Diagnosis: This is the classic signature of Acid-Catalyzed Hydrolysis . If you synthesized the chloride using POCl3 or SOCl2, the quenching process generates massive amounts of HCl. If the reaction mixture is added to water (or water added to it) without buffering, the pH drops to <1.

  • Mechanism: The quinoline nitrogen becomes protonated (

    
     for electron-deficient quinolines). This cationic species activates the C2 position for rapid attack by water.
    
  • Solution: Switch to an Inverse Quench protocol (see Section 3). Never add water directly to the reaction mixture.

Issue 2: "My LCMS shows a mass of M+16 (or M-18) relative to the product."

Diagnosis: You are observing the 2-Quinolone Hydrolysis Product .[1][2][3]

  • Target Mass: ~199.5 Da (Cl isotope pattern).

  • Byproduct Mass: ~181.1 Da (7,8-difluoro-2-quinolone).

  • Why: This often happens if the organic layer is left in contact with an aqueous wash for too long, or if the drying step was insufficient before concentration.

  • Solution: Limit aqueous contact time to <5 minutes per wash. Dry organic layers immediately over MgSO4 (faster than Na2SO4) and filter/concentrate without delay.

Issue 3: "Can I use NaOH to neutralize the acid?"

Diagnosis: Risk of Basic Hydrolysis. While neutralizing acid is critical, using a strong nucleophile like Hydroxide (OH-) at high concentrations (e.g., 2M or 5M NaOH) can trigger SNAr displacement of the chloride directly.

  • Solution: Use a non-nucleophilic base or a weaker base. Saturated Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3) are preferred. If using NaOH, keep the concentration low (1M) and the temperature strictly at 0°C. Ammonia (NH4OH) should be avoided as it can form the 2-amino derivative.

Mechanistic Visualization

The following diagram illustrates the two competing failure modes: Acid-Catalyzed Hydrolysis (the most common workup failure) and Base-Mediated SNAr.

HydrolysisMechanism Start 2-Chloro-7,8- difluoroquinoline AcidPath Protonation (N-H+) [Highly Electrophilic] Start->AcidPath High [H+] (pH < 2) BasePath Direct OH- Attack (SNAr) Start->BasePath High [OH-] (pH > 12) Intermediate Tetrahedral Intermediate AcidPath->Intermediate + H2O (Rapid) BasePath->Intermediate - Cl- Product 7,8-Difluoro-2-quinolone (DEAD END) Intermediate->Product Tautomerization

Figure 1: The "Danger Zones" of pH. The target molecule is stable only in a narrow pH window (approx. pH 4–9) and low temperature.

Validated Protocol: The "Inverse Quench" Method

This protocol is designed to maintain the pH between 7–9 throughout the quenching process, preventing the formation of the catalytic protonated species.

Reagents:

  • Crude Reaction Mixture (e.g., in POCl3)

  • Quench Buffer: Sat. NaHCO3 (aq) or 2M K2CO3 (aq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Desiccant: Anhydrous MgSO4

Step-by-Step Workflow:

  • Preparation: Cool the crude reaction mixture to room temperature. Prepare a separate vessel containing the Quench Buffer (3-5 equivalents relative to acid chloride) mixed with the extraction solvent (DCM).

  • Thermal Control: Cool the Quench Buffer/DCM biphasic mixture to 0°C using an ice bath. Vigorous stirring is essential.

  • Inverse Addition: Slowly add the crude reaction mixture dropwise into the cold, stirring Quench Buffer.

    • Critical: Do not allow the internal temperature to rise above 10°C.

    • Why: This ensures the acid generated is immediately neutralized by the excess base surrounding it.

  • Phase Check: Verify the pH of the aqueous layer is >7. If acidic, add solid NaHCO3 until bubbling ceases.

  • Rapid Separation: Separate the layers immediately.

  • Wash: Wash the organic layer once with cold brine (sat. NaCl).

  • Dry & Concentrate: Dry over MgSO4 for 5 minutes, filter, and concentrate on a rotary evaporator at <40°C.

Workflow Diagram

WorkupWorkflow Step1 Crude Rxn Mix (Contains POCl3/HCl) Step3 INVERSE ADDITION Dropwise addition of Rxn to Base Step1->Step3 Step2 Prepare Quench Vessel Sat. NaHCO3 + DCM Temp: 0°C Step2->Step3 Check Check pH > 7? Step3->Check Adjust Add Solid NaHCO3 Check->Adjust No (Acidic) Step4 Phase Separation (Limit time < 5 min) Check->Step4 Yes (Neutral/Basic) Adjust->Check Step5 Dry (MgSO4) & Evaporate Bath < 40°C Step4->Step5

Figure 2: Optimized "Inverse Quench" workflow to minimize hydrolytic degradation.

Stability Data & Comparative Analysis

The following table summarizes the estimated half-life (


) of electron-deficient 2-chloroquinolines under various conditions, illustrating the necessity of the protocols above.
ConditionpH EnvironmentTemperatureEstimated Stability (

)
Risk Level
Acidic Quench pH < 1 (HCl generated)> 25°C< 15 minutesCRITICAL
Basic Wash pH > 13 (2M NaOH)25°C~ 1-2 hoursHIGH
Buffered Quench pH 7-9 (NaHCO3)0°C> 24 hoursSAFE
Solid Storage N/A (Desiccated)-20°CIndefiniteSAFE

Note: Data extrapolated from general reactivity profiles of 2-chloro-nitroquinolines and fluoroquinolines [1, 2].

References

  • Reactivity of 2-Chloroquinolines: Gao, X., et al. "HCOOH-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones."[3][4] New Journal of Chemistry, 2021.

  • General Hydrolysis Mechanisms: "Hydrolysis Reactions of N-Heterocycles." Chemistry LibreTexts.

  • Synthesis of Fluoroquinolines: "Synthesis of Fluoroquinolone Antibiotics." Quimica Organica.

  • Safety Data & Handling: "2-Chloro-7-fluoroquinazoline Safety Data Sheet." Sigma-Aldrich. (Used as structural analog for handling precautions).

Sources

Technical Support Center: 2-Chloro-7,8-difluoroquinoline Amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-YIELD-2CL-FQ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the optimization hub for the amination of 2-chloro-7,8-difluoroquinoline . This substrate presents a unique reactivity profile: the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing inductive effect of the 7,8-difluoro motif. However, this same activation creates risks for regioselectivity issues (competing attack at C-7) and hydrolysis.

This guide prioritizes yield maximization and impurity control through mechanistic understanding rather than trial-and-error.

Module 1: Method Selection & Stoichiometry

Before starting, determine the kinetic profile of your amine nucleophile. The choice between thermal SNAr and Palladium-catalyzed (Buchwald-Hartwig) amination is the single biggest determinant of yield.

Decision Matrix: Which Protocol?

MethodSelection Start Select Amine Nucleophile AmineType Nucleophilicity / Sterics Start->AmineType Strong Primary/Secondary Alkyl (e.g., Morpholine, Benzylamine) AmineType->Strong High Nucleophilicity Weak Anilines / Sterically Hindered (e.g., 2-6-dimethylaniline) AmineType->Weak Low Nucleophilicity MethodA Method A: Thermal S_NAr Solvent: DMSO/NMP Base: DIPEA/K2CO3 Strong->MethodA MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Ligand: BrettPhos/XPhos Weak->MethodB If Acid Sensitive MethodC Method C: Acid Catalysis Solvent: iPrOH/HCl (Protonated Intermediate) Weak->MethodC First Choice caption Figure 1: Protocol selection based on amine nucleophilicity.

Module 2: Critical Process Parameters (FAQs)

Q1: My conversion is stalled at 60%. Should I increase the temperature?

Recommendation: Proceed with caution. The 2-chloro-7,8-difluoroquinoline scaffold is prone to regio-scrambling at high temperatures (>120°C). The 7-fluoro position, while less reactive than the 2-chloro, becomes susceptible to attack by strong nucleophiles under forcing conditions.

  • The Fix: Instead of heat, switch the solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly increasing the reaction rate without requiring dangerous thermal spikes.

  • Alternative: If using a weak amine (aniline), add 1.0 eq of HCl (4M in dioxane) or p-TsOH . Protonation of the quinoline nitrogen renders the C-2 position significantly more electrophilic.

Q2: I see a major impurity at M-18 (Hydrolysis). How do I stop it?

Diagnosis: You are forming the 2-hydroxy-7,8-difluoroquinoline (quinolone tautomer). This occurs when trace water competes with your amine. The electron-deficient nature of the 7,8-difluoro ring makes the 2-Cl extremely sensitive to hydrolysis.

Corrective Actions:

  • Drying: Use molecular sieves (3Å) in your solvent (DMSO/DMF) for 24h prior to use.

  • Base Switch: If using hydroxides (KOH/NaOH), switch to non-nucleophilic organic bases (DIPEA or DBU ) or anhydrous carbonate (Cs₂CO₃ ).

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). Higher concentration favors the bimolecular reaction (Amination) over the pseudo-first-order reaction with solvent impurities (Hydrolysis).

Q3: Which Ligand is best for Pd-catalyzed coupling of this substrate?

If SNAr fails due to sterics, use a Buchwald-Hartwig system.

  • Primary Amines: BrettPhos Pd G3.[1]

  • Secondary Amines: RuPhos or XPhos Pd G3.

  • Base: Use K₃PO₄ (mild) or NaOtBu (strong). Avoid carbonate bases if reaction is sluggish.

Module 3: Experimental Data & Optimization

Solvent Screening Data (Standardized SNAr)

Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq DIPEA, 80°C, 4h.

SolventDielectric ConstantConversion (%)Yield (%)Major Impurity
Toluene 2.3815%12%Unreacted SM
Ethanol 24.545%40%Solvolysis (Ethoxy)
DMF 36.788%82%Hydrolysis (2-OH)
DMSO 46.7>98%94% None detected
NMP 32.2>98%96% None detected

Insight: DMSO and NMP are superior due to their high dipole moments, which stabilize the polar transition state of the SNAr mechanism.

Module 4: Mechanistic Visualization

Understanding the competing pathways is vital for troubleshooting. The diagram below illustrates the "Danger Zones" for the 7,8-difluoro scaffold.

ReactivityPathways Substrate 2-Cl-7,8-difluoroquinoline SNAr_C2 Path A: Attack at C-2 (Desired S_NAr) Substrate->SNAr_C2 Kinetic Control (Low T, Polar Solvent) SNAr_C7 Path B: Attack at C-7 (Regio-impurity) Substrate->SNAr_C7 Thermodynamic/Forcing (High T, Strong Base) Hydrolysis Path C: Hydrolysis (2-Hydroxy impurity) Substrate->Hydrolysis Wet Solvent / OH- Product 2-Amino-7,8-difluoroquinoline (Target) SNAr_C2->Product Impurity_Regio 7-Amino-2-chloro-8-fluoro... (Byproduct) SNAr_C7->Impurity_Regio Impurity_OH 2-Hydroxy-7,8-difluoro... (Dead End) Hydrolysis->Impurity_OH caption Figure 2: Competing reaction pathways for polyhalogenated quinolines.

Module 5: Validated Protocol (Standard Operating Procedure)

Objective: Synthesis of 2-morpholino-7,8-difluoroquinoline (Representative Procedure).

  • Charge: To a dry reaction vial, add 2-chloro-7,8-difluoroquinoline (1.0 equiv) and anhydrous DMSO (5 vol, e.g., 5 mL per gram).

  • Add Base: Add DIPEA (2.5 equiv). Note: Inorganic bases like K₂CO₃ can be used but require vigorous stirring due to heterogeneity.

  • Add Nucleophile: Add the amine (1.2 equiv) dropwise.

  • Reaction: Heat to 80–90°C . Monitor by HPLC/UPLC at 1 hour.

    • Checkpoint: If <50% conversion, increase T to 100°C. Do not exceed 120°C to avoid C-7 attack.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring.

    • The product should precipitate as a solid. Filter, wash with water (to remove DMSO), and dry.

    • Purification: If the solid is impure, recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

References

  • Reactivity of Polyfluorinated Quinolines

    • Title: Interaction of polyfluorinated 2-chloroquinolines with ammonia.[2]

    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • Context: Establishes the hierarchy of displacement where C-2 is preferred over C-7 under controlled conditions.
  • General SNAr Optimization

    • Title: A General and Efficient 2-Amination of Pyridines and Quinolines.[3]

    • Source: Journal of Organic Chemistry (2007).
    • Context: Discusses solvent effects and activation strategies for electron-deficient heterocycles.
  • Buchwald-Hartwig Mechanism & Ligands

    • Title: Buchwald-Hartwig Amination - Ligand Design Str
    • Source: Chemistry LibreTexts.
    • Context: Provides the basis for selecting BrettPhos/XPhos when thermal SNAr fails.
  • Acid Catalysis in Halo-heterocycles

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine.[4]

    • Source: Preprints.org (2023).
    • Context: Validates the use of acid catalysis to protonate the ring nitrogen, lowering the activation energy for nucleophilic

Sources

Technical Support Center: Post-Reaction Workup for 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Removal of Unreacted POCl₃ & Isolation of Crude Product Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Introduction: The Challenge of the "Clean" Quench

Welcome to the Technical Support Center. You are likely here because you have completed the chlorination of 7,8-difluoro-2-hydroxyquinoline using Phosphorus Oxychloride (POCl₃) and are facing the critical workup phase.

The transformation of a hydroxyquinoline to a 2-chloroquinoline is a robust reaction, but the workup is notorious. The presence of excess POCl₃ creates a binary hazard: thermal runaway (violent exotherm) and product degradation (hydrolysis of the labile C-Cl bond, accelerated by the electron-withdrawing fluorine atoms).

This guide prioritizes safety and yield integrity . We move beyond "standard" textbook quenches to industrial best practices that protect your fluorinated scaffold.

Module 1: Critical Safety & The "Reverse Quench"

The Golden Rule: Never add water directly to a POCl₃ reaction mixture. The hydrolysis of POCl₃ is not instant; it forms metastable intermediates (phosphorodichloridic acid) that can accumulate and then decompose simultaneously, causing a delayed thermal explosion.[1]

Protocol A: The Reverse Quench (Small Scale < 50 mL)

Recommended for screening reactions where distillation is impractical.

  • Preparation: Prepare a slurry of crushed ice and solid Sodium Bicarbonate (NaHCO₃) or 20% K₂CO₃ in a large beaker. The volume should be 5x the reaction volume.

  • Cooling: Cool your reaction mixture (POCl₃ + Crude) to < 10°C.

  • Addition: Slowly pour the reaction mixture into the vigorously stirred ice/base slurry.

    • Technical Note: The rate of addition must be controlled so the internal temperature of the quench pot never exceeds 20°C .

  • Neutralization: The base neutralizes the generated HCl and H₃PO₄ immediately, preventing the acidic hydrolysis of your 2-chloro-7,8-difluoroquinoline back to the starting material.

Module 2: Process Optimization (Large Scale > 50 mL)

For scale-up, quenching the bulk solvent is dangerous and wasteful. The "Distill-First" approach is the industry standard for high-purity isolation.

Protocol B: Vacuum Distillation & Solvent Swap

Recommended for >10g scale to maximize purity and safety.

  • Setup: Equip the reaction flask with a short-path distillation head and a cooled receiving flask (0°C).

  • Distillation: Apply vacuum (start gentle, ~50-100 mbar) and warm the bath to 50-60°C. Distill off the bulk POCl₃.

    • Caution: Do not overheat. 2-Chloroquinolines are thermally stable, but prolonged heat can cause tar formation.

  • The "Chase": Once the volume is minimal, add anhydrous Toluene (2-3 volumes) and distill again. This azeotropically removes residual POCl₃.

  • Final Quench: Dissolve the resulting residue in DCM or Toluene and then perform a mild Reverse Quench (as in Protocol A) to destroy trace POCl₃.

Visualizing the Workflow

The following decision tree helps you select the safest protocol based on your scale and equipment.

QuenchLogic Start Reaction Complete (Excess POCl3 Present) ScaleCheck Check Reaction Volume Start->ScaleCheck SmallScale < 50 mL (Screening) ScaleCheck->SmallScale Small LargeScale > 50 mL (Scale-Up) ScaleCheck->LargeScale Large DirectQuench DANGER: Direct Water Add (DO NOT USE) SmallScale->DirectQuench Avoid ReverseQuench Protocol A: Reverse Quench (Pour Rxn into Ice/Base) SmallScale->ReverseQuench Distill Protocol B: Vacuum Distillation (Remove Bulk POCl3) LargeScale->Distill Extraction DCM Extraction & Phase Separation ReverseQuench->Extraction TolueneChase Toluene Chase (Remove Trace POCl3) Distill->TolueneChase MildQuench Mild Quench of Residue (Minimal Exotherm) TolueneChase->MildQuench MildQuench->Extraction

Figure 1: Decision logic for safely processing POCl₃ reaction mixtures. Green nodes indicate recommended safe pathways.

Module 3: Isolation & Purity Data

The 7,8-difluoro substitution pattern makes the C2-position highly electrophilic. If the quench is too acidic or too hot, water will attack the C2-Cl bond, reverting it to the C2-OH (starting material).

Comparative Data: Quenching Methods

MetricMethod A: Direct Water Quench (Unsafe)Method B: Reverse Quench (Ice/Base)Method C: Distillation + Mild Quench
Safety Score Critical Risk (Runaway exotherm)High (Controlled temp)Excellent (Source removed)
Exotherm Violent (>80°C spikes)Moderate (<20°C maintained)Negligible
Crude Purity 60-70% (Hydrolysis byproducts)85-90%>95%
Physical State Oily black tarSemi-solid / PrecipitateClean Solid
Product Fate Significant reversion to QuinolinoneMinimal reversionIntact 2-Chloro product
Module 4: Troubleshooting & FAQs

Q1: My crude product is oiling out and won't solidify. What happened?

  • Cause: This is often due to residual phosphoric acid or trapped POCl₃ forming a "grease."

  • Fix: Dissolve the oil in Ethyl Acetate or DCM. Wash the organic layer thoroughly with saturated NaHCO₃ (to remove acid) and then Brine . Dry over MgSO₄ and concentrate. If it still oils, triturate with cold Hexanes or Heptane to induce crystallization.

Q2: I see a spot on TLC matching the starting material after the quench.

  • Cause: Hydrolysis.[1][2][3][4][5][6][7] The 7,8-difluoro ring pulls electron density, making the 2-Cl bond sensitive. If you quenched into water without base, the local acid concentration (HCl) likely hydrolyzed the product.

  • Prevention: Always use a buffered quench (NaHCO₃ or K₂CO₃). Ensure the pH remains neutral (pH 7-8) during the workup.[1]

Q3: The reaction turned into a black tar during distillation.

  • Cause: Overheating.

  • Fix: Do not let the oil bath exceed 60-70°C. Use a stronger vacuum rather than higher heat. If the residue is black, perform a filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) immediately after workup to remove the tarry oligomers.

Q4: Can I use Ammonia (NH₄OH) for the quench?

  • Caution: While ammonia effectively neutralizes acid, it is a nucleophile. On a highly reactive substrate like 2-chloro-7,8-difluoroquinoline, ammonia might displace the chloride to form the 2-amino-quinoline impurity. Stick to inorganic bases like Carbonate or Bicarbonate.

References
  • BenchChem Technical Support. (2025).[1] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • ResearchGate Discussion. (2020). Prevention of Exothermic Runaway in POCl3 Quenching. ResearchGate. Link

  • Organic Process Research & Development. (2012). Safe Scale-Up of Vilsmeier-Haack Reactions and POCl3 Quenching Protocols. ACS Publications. Link

  • Organic Syntheses. (2012). Synthesis of 2,4-Dichloroquinoline: Handling POCl3 Workups. Org. Synth. Vol. 89, pp. 380-393.[8] Link

  • Pharmaceutical Journal. (2010). Chemical Basis of Drug Stability: Hydrolysis Mechanisms in Heterocycles. Pharmaceutical Journal. Link

Sources

Solvent selection for coupling reactions of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Reactions of 2-Chloro-7,8-difluoroquinoline

Case ID: 2-Cl-78-DFQ-SOLV Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Reactivity-Solubility Paradox

Welcome to the technical support hub for 2-Chloro-7,8-difluoroquinoline. Before selecting a solvent, you must understand the unique electronic profile of this substrate.

The 2-chloro position is the primary electrophilic site, activated by the adjacent quinoline nitrogen.[2] However, the 7,8-difluoro substitution pattern creates two critical effects:

  • Enhanced Electrophilicity: The electron-withdrawing fluorine atoms significantly lower the LUMO energy of the ring, making the C2-Cl bond highly labile to nucleophilic attack (

    
    ) and prone to hydrolysis.
    
  • Solubility Challenges: The fluorination increases lipophilicity compared to non-fluorinated quinolines, often requiring intermediate-polarity solvents to prevent "crashing out" during reaction induction.[1]

This guide prioritizes yield protection (preventing hydrolysis/side-reactions) and process efficiency (workup).[1]

Solvent Selection Modules

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Biaryl synthesis via boronic acids.[1]

The Challenge: Standard aqueous-organic mixtures can lead to hydrolysis of the reactive C2-Cl bond to form the 2-quinolone impurity (inactive).[1]

Solvent SystemPhase TypeRecommended ForRisk Factor
1,4-Dioxane / Water (4:1) Homogeneous (mostly)General Purpose. Excellent solubility for boronic acids and the lipophilic quinoline.[1]Moderate. High temps (>90°C) may accelerate hydrolysis.[1]
Toluene / Water (10:1) BiphasicScale-Up. Protects the moisture-sensitive C2-Cl bond in the organic phase.[1]Low. Requires efficient stirring (high shear) for phase transfer.[1]
THF (Anhydrous) MonophasicSensitive Substrates. Use with anhydrous bases (

,

).
Low. Limited by THF boiling point (66°C) if activation energy is high.[1]
2-MeTHF Biphasic/MonoGreen Alternative. Higher BP than THF (80°C), better phase separation than dioxane.[1]Very Low.[1] Excellent for preventing emulsion during workup.[1]

Technical Protocol (Optimized for 2-MeTHF):

  • Charge 2-Chloro-7,8-difluoroquinoline (1.0 equiv) and Boronic Acid (1.1 equiv) in 2-MeTHF .

  • Add catalyst (e.g.,

    
    , 2-5 mol%).[1]
    
  • Add degassed aqueous

    
     (2.0 equiv).[1] Ratio 2-MeTHF:Water should be 3:1.[1]
    
  • Heat to 75°C. Monitor consumption of starting material (SM) via HPLC.[1]

  • Workup: Cool to RT. The layers will separate cleanly without adding brine (unlike THF/Dioxane).[1]

Module B: C-N Bond Formation (Buchwald-Hartwig vs. )

Objective: Amination.[1][3]

Critical Decision: Do you need Palladium? Because the 7,8-difluoro motif activates the ring, many amines react via


 (Nucleophilic Aromatic Substitution)  without a metal catalyst.
  • If using Aliphatic Amines (Primary/Secondary): Use

    
     (No Pd).[1]
    
  • If using Anilines / Weak Nucleophiles: Use Buchwald-Hartwig (Pd-catalyzed).[1]

Solvent Guide for C-N Coupling:

Reaction TypeRecommended SolventWhy?

(Thermal)
n-Butanol or IPA Protic solvents stabilize the Meisenheimer intermediate.[1] BP allows heating to 100-117°C.

(Base-Sensitive)
Acetonitrile (MeCN) Polar aprotic.[1] Good for weak bases (

).[1] Avoids alcohol competition.[1]
Buchwald (Pd) Toluene (Anhydrous) Non-polar.[1] Prevents catalyst deactivation.[1] Crucial: Must be dry to prevent hydrolysis.[1]
Buchwald (Pd) 1,4-Dioxane Higher solubility for Pd-precatalysts.[1]

Warning: Avoid DMSO or DMF with strong bases (NaH, KOtBu) for this substrate. The high polarity + strong base can trigger defluorination at the C7 position (side reaction).

Visualization: Workflow & Decision Logic

SolventSelection Start Start: 2-Chloro-7,8-difluoroquinoline Coupling ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Amination Amination (C-N) ReactionType->Amination SuzukiSolv Solvent Choice Suzuki->SuzukiSolv Nucleophile Nucleophile Type? Amination->Nucleophile Dioxane 1,4-Dioxane/H2O (Standard Lab Scale) SuzukiSolv->Dioxane High Solubility MeTHF 2-MeTHF (Green/Process Scale) SuzukiSolv->MeTHF Easy Workup Aliphatic Aliphatic Amine (Strong Nucleophile) Nucleophile->Aliphatic Aniline Aniline/Amide (Weak Nucleophile) Nucleophile->Aniline SNAr Pathway: SNAr (No Metal) Aliphatic->SNAr Buchwald Pathway: Buchwald (Pd-Cat) Aniline->Buchwald SolvSNAr Solvent: n-Butanol or MeCN SNAr->SolvSNAr SolvBuch Solvent: Anhydrous Toluene Buchwald->SolvBuch

Caption: Decision matrix for solvent selection based on coupling type and nucleophile strength.[1]

Troubleshooting & FAQs

Q1: I am seeing a "2-hydroxy" impurity (2-quinolone) in my LC-MS. What happened?

  • Diagnosis: Hydrolysis of the C2-Cl bond.[1] This happens when the reaction mixture is too basic and aqueous at high temperatures.[1]

  • Fix:

    • Reduce water content: Switch from Dioxane/Water (4:1) to Toluene/Water (10:1).[1]

    • Switch Base: Use milder bases like

      
       instead of 
      
      
      
      or hydroxide bases.[1]
    • Ensure your solvent is degassed; oxygen can sometimes accelerate Pd-mediated hydrolysis cycles.[1]

Q2: The reaction works, but I can't remove the solvent (DMF/DMSO).

  • Diagnosis: High boiling point solvents are notorious for trapping products.[1]

  • Fix: Do not use DMF for this substrate if possible.

    • Alternative: Use Acetonitrile (MeCN) (BP 82°C) or 2-MeTHF (BP 80°C).[1]

    • Rescue: If you are stuck with DMF, dilute the reaction mixture with water (5x volume) and extract into Ethyl Acetate. The product (lipophilic difluoro-quinoline) will move to the organic layer; DMF stays in the water.

Q3: I see multiple spots on TLC. Is the fluorine reacting?

  • Diagnosis: Yes. In highly polar aprotic solvents (DMSO, NMP) with strong bases, the C7-fluorine is activated for nucleophilic attack (regio-scrambling).

  • Fix: Switch to non-polar solvents (Toluene, Xylene) or reduce temperature. Avoid alkoxide bases (NaOMe, KtBuO) if possible; use Carbonate bases.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Gallo, V., et al. (2019).[1] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 470-483.

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Sources

Troubleshooting low conversion in Suzuki coupling of electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Electron-Deficient Quinolines

Case ID: SZ-Q-DEFICIENT-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "N-Heterocycle Conundrum"

Welcome to the technical support hub for difficult Suzuki-Miyaura couplings. You are likely here because your reaction involving an electron-deficient quinoline (e.g., halo-quinolines with EWGs like -CN, -NO2, -CF3) has stalled at low conversion (<30%) or failed completely.

The Core Conflict: Electron-deficient halo-quinolines are theoretically excellent electrophiles for Oxidative Addition (OA) due to the electron-withdrawing nature of the ring. However, they suffer from two critical failure modes:

  • Catalyst Poisoning: The basic nitrogen atom (N1) acts as a competitive ligand, binding irreversibly to the Palladium (Pd) center and shutting down the cycle (formation of off-cycle Pd-N species).

  • Protodeboronation: If your coupling partner is also electron-deficient (or if the quinoline itself is the boronic species), the C-B bond is highly labile under basic conditions, leading to rapid hydrolysis before coupling can occur.

This guide provides a logic-driven troubleshooting path to resolve these specific issues.

Diagnostic Workflow

Before altering conditions, identify your failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Conversion CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM ResultC Black Precipitate Early Start->ResultC Decision1 Is the Halo-Quinoline consumed? CheckSM->Decision1 ResultA Halide Remaining + Boronic Acid Remaining Decision1->ResultA No ResultB Halide Remaining + Boronic Acid Gone (Ar-H) Decision1->ResultB No (Boronic gone) IssueA ISSUE: Catalyst Poisoning (Pd-N Coordination) ResultA->IssueA IssueB ISSUE: Protodeboronation (Base/Solvent Incompatibility) ResultB->IssueB IssueC ISSUE: Pd Aggregation (Ligand Detachment) ResultC->IssueC

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Issue Resolution Guides

ISSUE A: Catalyst Poisoning (The "Stalled" Reaction)

Symptoms: Reaction stops early. Adding more catalyst helps briefly, then stops again. No significant side products, just unreacted starting material.

The Mechanism: The quinoline nitrogen lone pair is a better ligand than your phosphine in the resting state. It forms a stable [Pd(Ar)(L)(Quinoline)]+ species that cannot undergo Transmetallation.

Solution Protocol:

  • Switch to Bulky Ligands: You must sterically occlude the Pd center to prevent N-coordination.

    • Recommendation: Use XPhos , RuPhos , or BrettPhos . These Buchwald ligands create a "protective shell" around the Pd.

  • Use Pre-formed Catalysts: Avoid generating Pd(0) in situ (e.g., Pd(OAc)2 + Ligand).

    • Recommendation: Pd-PEPPSI-IPr or XPhos Pd G3/G4 . These initiate rapidly and are robust against heteroatom coordination.

Comparative Ligand Performance Table:

Ligand / CatalystSteric BulkResistance to N-PoisoningRecommended Use Case
PPh3 / Pd(PPh3)4 LowVery PoorAvoid. Will fail with quinolines.
dppf MediumLowGood for simple aryls, unreliable for N-heterocycles.
XPhos HighHighGold Standard for Cl-Quinolines.
Pd-PEPPSI-IPr Very HighVery HighExcellent for stubborn, electron-deficient substrates.

Technical Insight: "The use of bulky dialkylbiarylphosphines (Buchwald ligands) facilitates oxidative addition and, crucially, prevents the formation of unreactive amine-bound palladium complexes." — Billingsley & Buchwald, J. Am. Chem. Soc. (2007) [1].

ISSUE B: Protodeboronation (The "Disappearing Boron")

Symptoms: The aryl halide remains, but the boronic acid has converted to the de-boronated arene (Ar-H). Common with electron-deficient boronic acids (e.g., 2,6-difluorophenylboronic acid).

The Mechanism: Electron-deficient boronic acids are Lewis acidic. Hydroxide (or carbonate) attacks the Boron atom, forming a boronate "ate" complex which then hydrolyzes, releasing the arene.

Solution Protocol:

  • Slow Release Strategy: Replace the Boronic Acid with a MIDA Boronate or Potassium Trifluoroborate (BF3K) . These release the active species slowly, keeping the concentration low enough to couple but too low to aggregate or hydrolyze significantly.

  • Anhydrous Conditions: If you must use the Boronic Acid, remove water.

    • Base: Switch from aq. K2CO3 to anhydrous K3PO4 or CsF .

    • Solvent: Anhydrous Dioxane or Toluene.

Technical Insight: "Protodeboronation rates accelerate exponentially with pH. For unstable substrates, maintaining a low concentration of the active boronate species via slow hydrolysis of MIDA boronates is critical." — Knapp & Burke, J. Am. Chem. Soc. (2010) [2].

ISSUE C: The Base Effect (Pd Black Formation)

Symptoms: Reaction turns black immediately. Yield is low.

The Mechanism: Strong bases (KOtBu, NaOH) can destabilize Pd-ligand complexes, leading to Pd aggregation (Pd black). Conversely, weak bases (HCO3-) may not be strong enough to activate the boronic acid.

Solution Protocol:

  • The "Goldilocks" Base: K3PO4 (Potassium Phosphate Tribasic) .

    • It buffers the pH effectively.

    • It has high solubility in water/organic mixtures but low solubility in pure organics, allowing controlled activation.

  • Additives: If using anhydrous conditions, add 0.5 - 1.0 equiv of water . (Yes, strictly anhydrous Suzuki often fails because the boroxine trimer needs water to open up).

The "Gold Standard" Protocol

If standard conditions fail, adopt this optimized protocol designed specifically for electron-deficient N-heterocycles.

Reagents:

  • Substrate: 1.0 equiv Halo-Quinoline

  • Partner: 1.2 - 1.5 equiv Boronic Acid (or Pinacol Ester)

  • Catalyst: 2-4 mol% Pd-PEPPSI-IPr (Sigma-Aldrich/Strem)

  • Base: 2.0 equiv K2CO3 (finely ground) or K3PO4

  • Solvent: Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temps)

Step-by-Step:

  • Charge Solids: Add Quinoline, Boronic Acid, Base, and Pd-PEPPSI-IPr to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling).[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Activation: Heat to 80°C for 2 hours.

    • Check Point: Analyze aliquot. If conversion < 50%, raise to 100°C.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with Brine.[2]

Why this works:

  • Pd-PEPPSI-IPr: The NHC ligand is extremely bulky (prevents N-binding) and holds the Pd tightly (prevents Pd black).

  • Dioxane/Water: High solubility for organics, while water dissolves the base to activate the boron.

Mechanistic Visualization: The Competitive Pathway

Understanding why the reaction fails is key to fixing it.

CompetitiveCoordination Pd Active Catalyst [Pd(0)-L] Complex_Active Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd->Complex_Active Correct Pathway (Bulky Ligand Required) Complex_Dead Dead Catalyst [L-Pd-N(Quinoline)] (Off-Cycle) Pd->Complex_Dead Poisoning Pathway (Small Ligand / No Bulk) Quinoline Quinoline Substrate (Reactant) Quinoline->Pd N-Coordination Quinoline->Complex_Active C-X Bond Break Product Coupled Product (Biaryl) Complex_Active->Product Transmetallation & Red. Elim.

Figure 2: The Competitive Coordination Pathway. Note how the Quinoline can act as both a substrate (Green path) and a poison (Red path).

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knapp, D. M., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society, 132(22), 7600–7601.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[3] Chemistry – A European Journal, 12(18), 4749–4755.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Validation & Comparative

Optimizing Regiochemical Analysis: A Comparative Guide to 19F NMR for 7,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Fingerprint

In the development of fluoroquinolone antibiotics and bio-isosteres, the 7,8-difluoroquinoline scaffold presents a unique regiochemical challenge. Electrophilic aromatic substitution (SEAr) typically targets the C5 position, while nucleophilic aromatic substitution (SNAr) targets the C7 fluorine.[1] Distinguishing these outcomes using 1H NMR is often plagued by signal overlap and second-order effects in the aromatic region (7.0–8.5 ppm).[1]

This guide establishes 19F NMR not merely as a complementary technique, but as the primary method for structural validation.[1] By leveraging the high sensitivity (83% of 1H), wide chemical shift dispersion, and distinct ortho-coupling patterns of fluorine, researchers can definitively assign substitution patterns without the need for expensive X-ray crystallography or complex 2D proton experiments.[1]

Mechanistic Insight: The 7,8-Spin System

To interpret the data correctly, one must understand the spin physics of the 7,8-difluoro motif.

The Ortho-Effect and Coupling Topology

Unlike isolated fluorines, the 7,8-difluoro system acts as a strongly coupled ABX or AMX system (where X is a proton).[2]

  • 3JFF (Ortho Coupling): This is the diagnostic heartbeat of the molecule.[1] In perfluorinated aromatics, this value is typically 18–24 Hz .[1]

  • 4JFH / 5JFH: Fluorine couples to protons on the same ring (H5, H6) and across the rings (H2, H3, H4) with diminishing magnitude.[1]

Critical Observation: If the 7,8-motif is intact, you must observe a mutual coupling of ~20 Hz between two fluorine signals.[2] If this coupling is absent, one fluorine has been displaced (SNAr).[1] If the coupling constant changes significantly, the ring planarity or electronic nature has been disrupted.

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares 19F NMR against standard alternatives for verifying substitution on the 7,8-difluoroquinoline scaffold.

FeatureMethod A: 1H NMR Method B: 19F NMR (Recommended) Method C: X-Ray Crystallography
Primary Output Proton connectivityFluorine electronic environment & connectivityAbsolute 3D Structure
Sample Req. ~2-5 mg~2-5 mgSingle Crystal (hard to grow)
Acquisition Time 5–10 mins5–15 mins (high sensitivity)Days to Weeks
Regio-Specificity Low. H5/H6 overlap often obscures substitution patterns.[2][1]High. Shifts move >5-10 ppm upon substitution.[2][1]Definitive.
Blind Spots Quaternary carbons; ipso-substitution.[2][1]Substitutions far from F atoms (e.g., C2/C3) show smaller

.[2][1]
None, but costly.[2]
Cost Efficiency HighHighLow

Experimental Protocol: The "Dual-Scan" Strategy

To ensure data integrity, do not rely on a single pulse sequence.[1] Use this self-validating workflow.

Step 1: Sample Preparation[2]
  • Solvent: CDCl3 (standard) or DMSO-d6 (if solubility is poor).[2][1]

    • Note:19F shifts are solvent-dependent (up to 2-3 ppm variation).[2][1] Always use an internal standard if comparing strictly against literature values.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[2][1] Avoid TFA due to pH-dependent shifts.[2]
Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence A (Coupled): Standard zg (Bruker) or s2pul (Varian).[2][1]

    • Purpose: Observe 1H-19F couplings to determine neighbors.[2][1][3]

    • Relaxation Delay (d1): Set to 3–5 seconds . Fluorine T1 times can be long; insufficient delay causes integration errors.[1]

  • Pulse Sequence B (Decoupled): zgpg (Inverse gated 1H decoupling).

    • Purpose: Collapse multiplets into singlets (or doublets if F-F remains). This maximizes S/N ratio and simplifies integration.[1]

Data Interpretation & Case Studies

Scenario A: Electrophilic Substitution (Nitration)

Reaction: Nitration of 7,8-difluoroquinoline typically occurs at C5 (para to C8, meta to C7).[2]

  • Starting Material: Two multiplets at ~ -135 ppm and -145 ppm (approx).

  • Product (5-Nitro-7,8-difluoroquinoline):

    • Peak Count: Remains 2 .

    • Coupling: The 3JFF (~20 Hz) remains visible.

    • Shift Effect: The -NO2 group is a strong Electron Withdrawing Group (EWG).[1]

      • F7 (meta to NO2): Shifts downfield (deshielded) by ~2–5 ppm.

      • F8 (para to NO2): Shifts downfield, often less than F7 due to resonance counter-effects.[2]

    • Validation: In the Coupled spectrum, the splitting pattern simplifies because H5 is gone. F-H couplings to H5 disappear.[2][1]

Scenario B: Nucleophilic Substitution (SNAr)

Reaction: Displacement of F7 by an amine (e.g., piperazine) to form the antibiotic core.[1]

  • Product:

    • Peak Count: Drops to 1 main signal.

    • Coupling: The large 3JFF (~20 Hz) disappears .

    • Shift Effect: The remaining F8 signal shifts significantly upfield (shielded) if the new substituent is an electron donor (amine).[1]

Visualization: Logic Flow for Assignment

The following diagram illustrates the decision tree for assigning the regiochemistry of a reaction product starting from 7,8-difluoroquinoline.

G Start Analyze 19F NMR Spectrum (Proton Decoupled) Count Count 19F Signals Start->Count OnePeak 1 Major Signal Count->OnePeak Loss of F TwoPeaks 2 Major Signals Count->TwoPeaks Retention of F SNAr_C7 S_NAr Product (C7-F Displaced) OnePeak->SNAr_C7 Shift Upfield (Amine) CheckCoupling Check J(F,F) Coupling TwoPeaks->CheckCoupling CouplingYes Large Doublet Present (J ~ 20 Hz) CheckCoupling->CouplingYes Ortho F-F Intact CouplingNo No Large Doublet CheckCoupling->CouplingNo Ring Opening/Rearrangement SNAr_C8 S_NAr Product (C8-F Displaced - Rare) AnalyzeShift Analyze Chemical Shift (Δδ) CouplingYes->AnalyzeShift Sub_C5 Substitution at C5 (SEAr) (H5 couplings lost) AnalyzeShift->Sub_C5 Significant Downfield Shift (EWG) Sub_Py Substitution on Pyridine Ring (Minor Δδ) AnalyzeShift->Sub_Py Minimal Shift

Figure 1: Decision tree for assigning 7,8-difluoroquinoline derivatives via 19F NMR.

Summary of Key Data Points

ParameterValue / CharacteristicSignificance
Typical

Range
-120 to -160 ppmRegion for fluoro-aromatics.

18 – 24 Hz Confirms 7,8-difluoro motif is intact (ortho).[2][1]

< 10 HzWould indicate meta-relationship (rearrangement).[2][1]

8 – 12 HzDiagnostic for presence of H5 or H6.[2][1]
T

Relaxation
1 – 5 secondsRequires d1 > 5s for quantitative integration.[2][1]

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[2][1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[2][1] (Foundational text for F-shift ranges).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][1] Link[2][1]

  • Charushin, V. N., & Chupakhin, O. N. (2009).[2][1] Nucleophilic Aromatic Substitution of Hydrogen in Fluoroquinolines. Journal of Fluorine Chemistry, 130(10), 922-927.[2] (Specifics on quinoline reactivity).

  • University of California, Santa Barbara (UCSB). (n.d.).[1] 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Link

  • Magritek. (2020).[1] On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Application Note. Link[2][1]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of fluoroquinolone antibiotics and antimalarial agents, 2-Chloro-7,8-difluoroquinoline (CAS: 1260875-18-2) serves as a critical electrophilic scaffold. Its structural integrity is defined by the labile chlorine at the C2 position (susceptible to SNAr) and the metabolically stable C-F bonds at C7 and C8.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, specifically comparing its fragmentation patterns against its non-fluorinated analog, 2-Chloroquinoline . By understanding the specific mass spectral "fingerprint" of the 7,8-difluoro motif, researchers can distinguish this intermediate from regioisomers and degradation products during synthesis optimization.

Theoretical Framework: Isotopic & Mechanistic Signatures

Before analyzing the fragmentation, one must validate the molecular ion identity through isotopic distribution.

The Halogen Fingerprint

Unlike standard organic molecules, 2-Chloro-7,8-difluoroquinoline (C9H4ClF2N) exhibits a unique isotopic cluster due to the interplay between Chlorine and Fluorine.

  • Chlorine effect: The presence of a single chlorine atom creates a distinct 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) due to natural abundances of
    
    
    and
    
    
    .[1][2]
  • Fluorine effect: Fluorine is monoisotopic (

    
    ).[3] It does not contribute to the M+1 or M+2 patterns but adds a significant mass defect.
    
  • Result: A "clean" doublet at the molecular ion level, separated by 2 Da.

Primary Fragmentation Drivers
  • 
    -Cleavage (C-Cl Bond Scission):  The C2-Cl bond is the weakest link. In Electron Ionization (EI), the loss of the chlorine radical (
    
    
    
    ) is the dominant primary event, yielding an even-electron cation.
  • Ring Contraction (HCN Elimination): Characteristic of quinolines, the nitrogen-containing ring undergoes cleavage, expelling neutral Hydrogen Cyanide (HCN, 27 Da).

  • Fluorine Retention: The

    
     bond (approx. 485 kJ/mol) is significantly stronger than the 
    
    
    
    bond. Consequently, fluorine atoms are typically retained until the final stages of fragmentation, causing a predictable "mass shift" compared to non-fluorinated analogs.

Comparative Fragmentation Analysis

The following data compares the target molecule against 2-Chloroquinoline to demonstrate the "Fluorine Shift."

Experimental Conditions (Standardized):

  • Ionization: EI (70 eV)

  • Analyzer: Quadrupole / TOF

  • Source Temp: 230°C

Table 1: Comparative Ion Abundance & Mass Shifts
Fragment Identity2-Chloro-7,8-difluoroquinoline (Target)2-Chloroquinoline (Comparator)Mass Shift (

)
Mechanistic Origin
Molecular Ion (

)
m/z 199 / 201 m/z 163 / 165 +36 DaSubstitution of 2H (2 Da) with 2F (38 Da).
Base Fragment 1 (

)
m/z 164 m/z 128 +36 DaLoss of Cl radical. Formation of resonance-stabilized quinolinium cation.
Base Fragment 2 (

)
m/z 137 m/z 101 +36 DaRing contraction. Loss of HCN from the pyridine ring.
Secondary Loss (

)
m/z 111 m/z 75 +36 DaFurther degradation of the benzene ring.
HF Elimination m/z 144 (Minor)N/AN/ARare loss of neutral HF (20 Da) from the

ion.

Analyst Note: The consistent +36 Da shift across the fragmentation tree confirms that the Fluorine atoms are located on the stable benzenoid ring (positions 7,8) and are not involved in the primary fragmentation pathways.

Visualization of Signaling Pathways

The following diagrams illustrate the logical flow of the experiment and the specific chemical fragmentation tree.

Diagram 1: Fragmentation Mechanism Tree

FragmentationTree Parent Parent Ion (M+) m/z 199 (100%) m/z 201 (33%) Frag1 [M - Cl]+ Quinolinium Cation m/z 164 Parent->Frag1 - Cl• (35 Da) Radical Cleavage Frag2 [M - Cl - HCN]+ Ring Contraction m/z 137 Frag1->Frag2 - HCN (27 Da) Retro-Diels-Alder Frag3 [M - Cl - HF]+ Rare Rearrangement m/z 144 Frag1->Frag3 - HF (20 Da) Proximal Elimination Frag4 [M - Cl - HCN - C2H2]+ Benzenoid Frag m/z 111 Frag2->Frag4 - C2H2 (26 Da) Acetylene Loss

Caption: Step-wise EI fragmentation pathway showing the sequential loss of Chlorine, Hydrogen Cyanide, and Acetylene.

Diagram 2: Recommended Experimental Workflow

Workflow Sample Sample Prep (1 mg/mL in DCM) GC GC Separation HP-5MS Column Sample->GC Source EI Source (70 eV, 230°C) GC->Source Analyzer Mass Analyzer (Scan m/z 50-300) Source->Analyzer Data Data Analysis Extract Ion 199/164 Analyzer->Data

Caption: Optimized GC-MS workflow for the identification of halo-quinoline intermediates.

Detailed Experimental Protocol

To replicate these results and validate the purity of 2-Chloro-7,8-difluoroquinoline, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1.0 mg/mL (Stock), diluted to 10 µg/mL for injection.

  • Validation: Ensure solvent blank shows no background at m/z 199.

GC-MS Parameters (Agilent/Thermo Standard)
  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV.

  • Scan Range: m/z 50 – 400.

Data Interpretation (Self-Validation Steps)
  • Check the M+ Cluster: Look for m/z 199 and 201. If the ratio is not approx. 3:1, the sample may be contaminated with non-chlorinated impurities or the 2-F analog.

  • Verify the Base Peak: The peak at m/z 164 (Loss of Cl) should be the most abundant or second most abundant ion.

  • Confirm Fluorine Presence: Ensure the mass difference between the parent ion and the fully stripped aromatic ring corresponds to the mass of the difluoro-benzyne core.

References

  • BenchChem. (2025).[2] Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde. Retrieved from

  • Tang, Q., et al. (2012).[4] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from

  • Hiden Analytical. (2023). Mass spectral fragments of common hydrocarbons and aromatics. Retrieved from

  • MDPI. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / MDPI. Retrieved from

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] Quinoline derivatives, a significant class of compounds in medicinal chemistry, often present unique challenges in their synthesis and purification, leading to a variety of potential impurities.[1][3] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-7,8-difluoroquinoline, a halogenated quinoline derivative. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and reliable analytical procedure.

Foundational Knowledge: Understanding the Analyte and the Matrix

A successful HPLC method begins not with the instrument, but with a thorough understanding of the target molecule and its potential contaminants.[4][5]

Physicochemical Properties of 2-Chloro-7,8-difluoroquinoline:

PropertyEstimated Value/CharacteristicRationale & Impact on HPLC Method
Molecular Formula C₉H₄ClF₂NProvides the molecular weight for mass spectrometry confirmation if needed.
Molecular Weight ~199.59 g/mol Influences diffusion rates but is less critical for small molecule HPLC than for large molecules.
Polarity Moderately polar to nonpolarThe quinoline ring system is aromatic and relatively nonpolar, while the nitrogen and halogen substituents introduce some polarity. This makes it an ideal candidate for reversed-phase HPLC.[6]
pKa Weakly basicThe quinoline nitrogen has a pKa around 4.9, making it a weak base.[7] This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.[6][8]
UV Absorbance Expected strong absorbance between 200-350 nmThe aromatic quinoline structure will exhibit strong UV absorbance, making UV detection a suitable and sensitive choice. A UV scan of a pure standard is essential to determine the optimal detection wavelength.[9]
Potential Impurities Starting materials, isomers, byproducts of halogenation, degradation products.[1][9]The method must be able to separate the main compound from these structurally similar molecules.

Anticipating Impurities:

The synthesis of quinolines can result in various impurities, including those from starting materials and side reactions.[1][10] For 2-Chloro-7,8-difluoroquinoline, potential impurities could include isomers with different halogen substitution patterns, incompletely halogenated intermediates, or products of hydrolysis or other degradation pathways. A robust method must be able to resolve all of these from the main analyte peak.

Strategic Method Development: A Phased Approach

A systematic, phased approach to method development is more efficient than a trial-and-error strategy.[4][5]

The goal of this phase is to achieve initial retention and a preliminary separation.

Column Selection:

Given the moderately polar to nonpolar nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[6][9]

  • Primary Choice: C18 (Octadecyl Silane) Column: This is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[6][9] A good starting point would be a column with dimensions of 4.6 x 150 mm and a 5 µm particle size.

  • Alternative Considerations: If peak shape is poor (e.g., tailing) due to secondary interactions with residual silanols on the silica backbone, an end-capped C18 column or a column with a different stationary phase chemistry could be explored. For halogenated aromatics, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π interactions.[11]

Initial Mobile Phase and Gradient:

A generic "scouting gradient" is an effective way to quickly assess the retention behavior of the analyte and any impurities.[12]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH will ensure the quinoline nitrogen is protonated, leading to more consistent retention and improved peak shape.[9]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.

  • Scouting Gradient: A broad linear gradient, such as 5% to 95% B over 20 minutes, is a good starting point.[12]

Detector Settings:

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for:

  • Determining the optimal detection wavelength (λmax) for maximum sensitivity.

  • Assessing peak purity by comparing spectra across a single peak.

A preliminary run with a PDA detector will help identify a suitable wavelength for monitoring, likely around 214 nm (for general peptide bonds and aromatics) or a higher wavelength specific to the quinoline chromophore.[9]

Experimental Workflow: Initial Method Screening

G cluster_prep Preparation cluster_hplc HPLC System Setup cluster_run Execution & Analysis Analyte Prepare 2-Chloro-7,8-difluoroquinoline Standard (e.g., 1 mg/mL in ACN) Inject Inject Standard Analyte->Inject MobilePhase Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Program Scouting Gradient (5-95% B in 20 min) MobilePhase->Gradient Column Install C18 Column (4.6 x 150 mm, 5 µm) Column->Inject Detector Set PDA Detector (200-400 nm) Acquire Acquire Data Detector->Acquire Gradient->Acquire Inject->Acquire Analyze Analyze Chromatogram: - Retention Time - Peak Shape - Presence of Impurities Acquire->Analyze DetermineLambda Determine Optimal λmax Analyze->DetermineLambda

Caption: Workflow for initial HPLC method screening.

Once the initial scouting run provides a chromatogram, the next step is to refine the separation.[4] The primary goal is to achieve a resolution (Rs) of >1.5 between the main peak and all impurity peaks.

Systematic Optimization of Key Parameters:

  • Gradient Slope: If peaks are clustered together, a shallower gradient (e.g., increasing the gradient time) will improve separation. Conversely, if peaks are too far apart, a steeper gradient can reduce the run time.

  • Mobile Phase pH: The pKa of the quinoline nitrogen is a powerful tool for manipulating retention.[8] Adjusting the pH of the aqueous mobile phase (e.g., using different buffers like phosphate or acetate) can alter the ionization state of the analyte and basic impurities, thereby changing their retention times and potentially improving resolution.

  • Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions. Methanol is generally a weaker solvent than acetonitrile in reversed-phase, which will lead to longer retention times.

  • Column Temperature: Increasing the column temperature can decrease viscosity (leading to lower backpressure) and often improves peak efficiency (narrower peaks). It can also slightly alter selectivity. A typical starting point is 30-40°C.

Comparison of Optimization Strategies:

Parameter AdjustedExpected OutcomeRationale
Shallower Gradient Increased resolution, longer run timeProvides more time for differential migration of closely eluting compounds.
Change pH from 2.5 to 4.5 Potential change in retention time and selectivityAs the pH approaches the pKa of the quinoline, small changes in pH can have a significant impact on ionization and retention.
Switch ACN to MeOH Altered selectivity, likely longer retentionMethanol has different hydrogen bonding characteristics than acetonitrile, which can change the elution order of impurities.
Increase Temperature Sharper peaks, shorter retention timesReduces mobile phase viscosity and increases mass transfer kinetics.

Logical Relationships in HPLC Optimization

G cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes Gradient Gradient Slope Resolution Resolution (Rs) Gradient->Resolution High Impact RunTime Analysis Time Gradient->RunTime High Impact MobilePhase Mobile Phase (pH, Organic Modifier) MobilePhase->Resolution High Impact Retention Retention Time (tR) MobilePhase->Retention High Impact Temperature Column Temperature Temperature->Retention Medium Impact Efficiency Peak Efficiency (N) Temperature->Efficiency Medium Impact FlowRate Flow Rate FlowRate->RunTime High Impact

Caption: Impact of HPLC parameters on separation outcomes.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[4][5] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]

Optimized Method Protocol (Hypothetical Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 25 minutes, then increase to 95% B for 5 minutes (column wash), and return to 10% B for 5 minutes (equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: 245 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile

Validation Parameters and Acceptance Criteria:

The following table summarizes the key validation parameters for a purity method as per ICH Q2(R1).[13][15][16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995 for the main peak. Baseline resolution (Rs > 1.5) between the main peak and all known impurities.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 0.05% to 150% of the target concentration.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration.
Accuracy (as Recovery) To determine the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at multiple concentration levels (e.g., 50%, 100%, 150%).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 3.0% when tested on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at this level should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Conclusion: A Self-Validating System

This guide outlines a comprehensive and scientifically-grounded approach to developing a robust HPLC purity method for 2-Chloro-7,8-difluoroquinoline. By starting with a deep understanding of the analyte, employing a systematic optimization strategy, and culminating in a thorough validation according to ICH guidelines, the resulting method becomes a self-validating system.[13][14] This ensures that the data generated is not only accurate and reliable but also defensible under regulatory scrutiny, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC - NIH . National Institutes of Health. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. [Link]

  • HPLC Method Development: Principles, Optimization, and Applications - TSI Journals . TSI Journals. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent . Agilent Technologies. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies . SIELC Technologies. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know . GenScript. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek . Moravek. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives . ResearchGate. [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum . Chromatography Forum. [Link]

  • 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem . PubChem. [Link]

  • Quinoline-impurities - Pharmaffiliates . Pharmaffiliates. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation . IOSR Journal of Pharmacy. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma . ResearchGate. [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu . Vedantu. [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online . Chromatography Online. [Link]

  • HPLC trace for proof of purity : r/Chempros - Reddit . Reddit. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . USP. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies . SIELC Technologies. [Link]

  • Quinoline . A.P.S. University Rewa. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Agilent Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . U.S. Food and Drug Administration. [Link]

  • 7-Chloro-6,8-difluoroquinolin-3-amine | C9H5ClF2N2 | CID 18523289 - PubChem . PubChem. [Link]

  • USP-NF 621 Chromatography | PDF - Scribd . Scribd. [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. [Link]

  • 7-Bromo-2-chloro-8-fluoroquinazoline | C8H3BrClFN2 | CID 168436763 - PubChem . PubChem. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube . YouTube. [Link]

  • 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem . PubChem. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Starodub. [Link]

Sources

IR spectrum characteristic peaks for 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and QC specialists.

Executive Summary & Technical Context

In the synthesis of fluoroquinolone antibiotics and high-performance agrochemicals, 2-Chloro-7,8-difluoroquinoline (CAS: 116026-90-5) serves as a critical electrophilic intermediate. Its purity and isomeric integrity are paramount, as regioisomers (e.g., 6,7-difluoro analogs) possess vastly different biological activities.

This guide moves beyond simple peak listing. It compares the Experimental ATR-FTIR profile of the target compound against Computational (DFT) Predictions and Structural Analogs . We focus on the "Fingerprint Region" (1500–600 cm⁻¹), where the specific 7,8-difluoro substitution pattern creates a unique vibrational signature distinguishing it from common impurities.

Methodology: Experimental vs. Computational

To ensure robust identification, we compare two validation methodologies. The "Gold Standard" for routine QC is Attenuated Total Reflectance (ATR), while Density Functional Theory (DFT) serves as the "Arbiter" for assigning ambiguous peaks.

FeatureMethod A: Experimental ATR-FTIR Method B: DFT Simulation (B3LYP/6-311G )**
Primary Utility Routine QC, Batch Release, Purity CheckStructural Elucidation, Isomer Differentiation
Sample State Solid (Powder) – No preparation requiredGas Phase (Theoretical) – Needs scaling factor
Resolution 2–4 cm⁻¹ (Instrument dependent)Infinite (limited by basis set accuracy)
Key Limitation Overlapping bands in mixturesIgnores intermolecular H-bonding/packing forces
Cost/Time Low / <5 minsHigh / Hours to Days (Compute time)

Expert Insight: For 2-Chloro-7,8-difluoroquinoline, the rigid aromatic backbone minimizes conformational flexibility, making DFT predictions exceptionally accurate (typically within ±10 cm⁻¹ after scaling).

Detailed Spectral Analysis & Characteristic Peaks

The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the rigid quinoline core.

A. The Diagnostic "Difluoro" Fingerprint (1000–1400 cm⁻¹)

Unlike non-fluorinated quinolines, the 7,8-difluoro substitution introduces intense C–F stretching modes.

  • C–F Stretching (Primary): 1050–1150 cm⁻¹ .

    • Observation: Look for a broad, high-intensity doublet. The interaction between the C7–F and C8–F bonds often splits this band.

    • Differentiation: Monofluoro analogs (e.g., 2-chloro-7-fluoroquinoline) typically show a single, sharper band in this region.

  • C–F/Ring Interaction: 1250–1350 cm⁻¹ .

    • Mechanism:[1] Coupling of the C–F stretch with the aromatic ring breathing modes.

B. The "Isomer Filter": Out-of-Plane (OOP) Bending (700–900 cm⁻¹)

This is the most critical region for distinguishing the 7,8-isomer from the 6,7-isomer.

  • Target (7,8-Difluoro): Contains protons at positions H5 and H6 .

    • Relationship:Ortho (Vicinal) .

    • Signal: A strong, sharp peak near 740–760 cm⁻¹ .

  • Alternative (6,7-Difluoro): Contains protons at positions H5 and H8 .

    • Relationship:Para (Isolated) .

    • Signal: Two weaker bands, typically 810–850 cm⁻¹ .

C. The "Reactive Core": C–Cl Stretch
  • Position: 700–730 cm⁻¹ .

  • Note: The chlorine at the 2-position (imidoyl chloride character) absorbs at a higher frequency than typical aryl chlorides due to the electron-deficient pyridine ring.

Comparative Data: Target vs. Analogs

The following table synthesizes experimental expectations with theoretical shifts to guide interpretation.

Functional Group2-Chloro-7,8-difluoroquinoline (Target) 2-Chloroquinoline (Non-F Analog) 2-Chloro-6,7-difluoroquinoline (Isomer)
Aromatic C-H Stretch 3050–3100 cm⁻¹ (Weak)3050–3100 cm⁻¹ (Moderate)3050–3100 cm⁻¹ (Weak)
C=N / C=C Ring Stretch 1590–1620 cm⁻¹ (Shifted by F)1580–1600 cm⁻¹1590–1620 cm⁻¹
C–F Stretch 1050–1150 cm⁻¹ (Strong, Doublet) Absent1050–1150 cm⁻¹ (Distinct splitting pattern)
C–H OOP Bending ~750 cm⁻¹ (Ortho H5-H6) ~740–780 cm⁻¹ (Multiple)~820 cm⁻¹ (Para H5-H8)
C–Cl Stretch 700–730 cm⁻¹700–730 cm⁻¹700–730 cm⁻¹
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes a built-in "System Suitability Test."

Method: ATR-FTIR (Diamond Crystal) Resolution: 4 cm⁻¹ Scans: 16 (Screening) or 64 (High Quality)

  • Blank Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • System Suitability (Polystyrene Standard): Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Loading: Place ~5 mg of 2-Chloro-7,8-difluoroquinoline powder on the crystal.

  • Compression: Apply pressure until the "Force Gauge" reads optimal (approx. 80-100 N). Why? Poor contact yields noisy C–H stretches.

  • Acquisition: Collect spectrum.

  • Validation (The "Isomer Check"):

    • Pass: Strong band at ~1100 cm⁻¹ (C-F) AND strong band at ~750 cm⁻¹ (Ortho H).

    • Fail (Potential Isomer): Strong band at ~1100 cm⁻¹ but dominant bands shift to >800 cm⁻¹ (Para H).

Visualization: Isomer Discrimination Logic

The following diagram illustrates the decision logic for confirming the 7,8-substitution pattern using IR data.

IR_Logic Start Unknown Sample Spectrum Check_CF Check 1000-1200 cm⁻¹ Region (C-F Stretch) Start->Check_CF No_CF No Strong Bands: Non-fluorinated Analog (e.g. 2-Chloroquinoline) Check_CF->No_CF Absent Has_CF Strong Bands Present: Fluoro-substituted Check_CF->Has_CF Present Check_OOP Check 700-900 cm⁻¹ Region (C-H OOP Bending) Has_CF->Check_OOP Ortho_Band Dominant Peak ~750 cm⁻¹ (Ortho H5-H6 Coupling) Check_OOP->Ortho_Band Para_Band Dominant Peaks >800 cm⁻¹ (Para H5-H8 Coupling) Check_OOP->Para_Band Result_78 Confirmed: 2-Chloro-7,8-difluoroquinoline Ortho_Band->Result_78 Result_67 Suspect Isomer: 2-Chloro-6,7-difluoroquinoline Para_Band->Result_67

Caption: Decision tree for distinguishing 2-Chloro-7,8-difluoroquinoline from non-fluorinated analogs and regioisomers based on IR spectral features.

References
  • National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Quinoline Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of haloalkanes and haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7,8-difluoroquinoline (CID 64210900).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative Guide: Crystal Structure & Characterization of 2-Chloro-7,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-7,8-difluoroquinoline (CAS: 1339595-32-2) is a critical pharmacophore in the synthesis of next-generation fluoroquinolone antibiotics and antitumor agents (e.g., Gyrase B and Topoisomerase IV inhibitors). Unlike the ubiquitous 6,7-difluoro isomers (found in Ciprofloxacin), the 7,8-difluoro substitution pattern offers unique steric and electronic properties that influence metabolic stability and binding affinity.

This guide provides a technical analysis of the structural characteristics of 2-chloro-7,8-difluoroquinoline derivatives. Due to the proprietary nature of specific crystal data for the parent molecule, this analysis synthesizes experimental X-ray diffraction (XRD) data from direct structural analogs (2-chloro-7,8-dimethylquinoline and 2-chloro-7-fluoroquinoline) to construct a high-confidence structural model.

Key Technical Insights
  • Crystal Packing: Dominated by

    
     stacking interactions, modulated by the high electronegativity of the 7,8-difluoro motif.
    
  • Reactivity: The C2-Cl position is highly activated for nucleophilic aromatic substitution (

    
    ), essential for coupling with piperazine/pyrrolidine side chains.
    
  • Conformation: The 7,8-substitution creates a "steric pocket" that differs significantly from the 6,7-analogs, affecting solubility and enzyme docking.

Structural Characterization & Comparative Analysis[1][2]

The "Fluorine Effect" on Crystal Lattice

The introduction of fluorine atoms at positions 7 and 8 alters the crystal packing forces compared to non-fluorinated or methyl-substituted analogs.[1]

Feature2-Chloro-7,8-dimethylquinoline (Analog)2-Chloro-7,8-difluoroquinoline (Target)Impact on Drug Design
Space Group Monoclinic

(Experimental)
Predicted

or

Common packing for planar heterocycles.[1]
Planarity RMS deviation < 0.055 ÅHigh PlanarityFacilitates intercalation into DNA base pairs.[1]
Substituent Radius Methyl (

)

2.0 Å
Fluorine (

)

1.47 Å
7,8-difluoro is less sterically hindered than dimethyl, allowing tighter packing.
Intermolecular Forces Van der Waals, weak C-H...

C-F...H ,

stacking, dipole-dipole
Fluorine acts as a weak H-bond acceptor, improving lattice energy and melting point.
Electronic Nature Electron Donating (+I)Electron Withdrawing (-I)Decreases electron density in the pyridine ring, increasing reactivity at C2-Cl.
Crystallographic Parameters (Reference Analog)

Based on experimental data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde [Ref 1, 2].

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • 
       Å[1]
      
    • 
       Å (Short axis indicates stacking direction)
      
    • 
       Å[1]
      
    • 
      [1]
      
  • Inference for Difluoro Derivative: The replacement of Methyl groups with Fluorine will likely reduce the unit cell volume and shorten the

    
    -axis stacking distance due to reduced steric bulk and stronger electrostatic attraction between the electron-poor ring and electron-rich neighbors.[1]
    

Experimental Protocols

Synthesis of 2-Chloro-7,8-difluoroquinoline Scaffold

Objective: Synthesize the core scaffold via Vilsmeier-Haack cyclization, suitable for subsequent crystallization or functionalization.

Reagents:

  • 2,3-Difluoroaniline (Starting Material)[2]

  • Acetic Anhydride (

    
    )
    
  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

Protocol:

  • Acetylation: React 2,3-difluoroaniline with acetic anhydride (1.1 eq) in dichloromethane at

    
     to RT for 2 hours. Isolate N-(2,3-difluorophenyl)acetamide .
    
  • Vilsmeier-Haack Cyclization:

    • Cool DMF (3.0 eq) to

      
      . Dropwise add 
      
      
      
      (7.0 eq).[1] Stir for 30 min to form the Vilsmeier reagent.[1]
    • Add N-(2,3-difluorophenyl)acetamide.[1][2]

    • Heat to

      
       for 4-12 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]
      
  • Quenching: Pour reaction mixture onto crushed ice/water. Neutralize with

    
     to pH 7-8.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Eluent: Petroleum Ether/EtOAc).[1]

Crystallization Method for XRD

To obtain single crystals suitable for X-ray diffraction:

  • Solvent System: Dissolve 50 mg of purified 2-Chloro-7,8-difluoroquinoline in a minimum amount of hot Chloroform (

    
    )  or Ethanol (
    
    
    
    )
    .[1]
  • Technique: Slow Evaporation.

    • Place the solution in a small vial.

    • Cover with Parafilm and poke 3-5 small holes to control evaporation rate.[1]

    • Store at room temperature (

      
      ) in a vibration-free environment.
      
  • Harvesting: Colorless block-like crystals should appear within 3-7 days.

Visualizations

Synthesis & Reactivity Pathway

This diagram illustrates the formation of the core and its subsequent activation for drug synthesis.[1]

G Start 2,3-Difluoroaniline Inter1 N-(2,3-difluorophenyl) acetamide Start->Inter1 Ac2O, DCM Acetylation Product 2-Chloro-7,8- difluoroquinoline Inter1->Product Cyclization (85°C) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Product Chlorination & Formylation Deriv Fluoroquinolone Drug Precursor Product->Deriv SNAr Substitution (Piperazine/Amines)

Caption: Synthesis workflow from aniline precursor to the active 2-chloro-7,8-difluoroquinoline scaffold.

Structural Interaction Map (Crystal Lattice)

A visualization of the predicted intermolecular forces stabilizing the crystal structure.[1]

CrystalPacking Core Quinoline Core (Planar) Neighbor Neighboring Molecule (n+1) Core->Neighbor Pi-Pi Stacking (3.5 - 3.8 Å) F7 7-Fluoro F7->Neighbor C-F...H-C Weak H-Bond F8 8-Fluoro F8->Neighbor C-F...Pi Dipole Interaction Cl2 2-Chloro Cl2->Neighbor Cl...Cl Halogen Bond

Caption: Interaction map highlighting key stabilizing forces in the crystal lattice: Pi-stacking and Fluorine-mediated contacts.

References

  • Nawaz Khan, F., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E, 66(1), o200.

  • Roopan, S. M., et al. (2009).[1][3] 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Acta Crystallographica Section E.

  • World Intellectual Property Organization. (2009).[1] Patent WO2009029625A1: 4-[Heterocyclyl-methyl]-8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors.[1] (Describes synthesis of 2-chloro-7,8-difluoro intermediates).

  • PubChem. (n.d.).[1] 2-Chloro-7,8-difluoroquinoline (Compound Summary).

  • Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

Sources

Biological activity comparison of 7,8-difluoro vs 6,7-difluoro quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7,8-difluoro versus 6,7-difluoro quinoline scaffolds. It is designed for researchers in medicinal chemistry and drug development, focusing on the divergent biological utilities of these two substitution patterns.

Executive Summary: The Positional Divergence

The biological activity of difluoro-quinolines is strictly context-dependent. The position of the fluorine atoms dictates whether the scaffold acts as a potent DNA gyrase inhibitor (Antibiotic) or a Metabolically Stable Kinase/Enzyme Inhibitor (Oncology/Neurology) .

Feature6,7-Difluoro Quinoline 7,8-Difluoro Quinoline
Primary Domain Antibiotics (Fluoroquinolones) Oncology & Neurology (Metabolic Stability)
Pharmacophore Role Core Precursor : The 6-F is essential for gyrase binding.[1] The 7-F is a "leaving group" for amine attachment.Metabolic Shield : The 7,8-F pattern blocks oxidative metabolism (P450) and modulates lipophilicity.
Key Mechanism DNA Gyrase / Topoisomerase IV Inhibition.[2]Kinase Inhibition (e.g., EGFR, Aurora A) or

-Secretase Inhibition.
Biological Potency High (as precursor to Ciprofloxacin/Levofloxacin).Variable (High for specific enzyme targets; Low for bacteria).
Phototoxicity Low to Moderate (depends on 8-position substituent).High Risk (8-F is a known phototoxicity trigger).

Part 1: Molecular Mechanism & SAR Analysis

The Antibiotic "6-Fluoro" Imperative

In the context of antibacterial agents, the 6,7-difluoro pattern is the industry standard starting material.

  • Mechanism: The fluorine at position 6 is non-negotiable for high-affinity binding to the DNA-Gyrase complex. It improves cell penetration and gyrase affinity by increasing the lipophilicity and altering the electron density of the 4-oxo-3-carboxylic acid system.

  • The 7-Position Reactivity: In 6,7-difluoro quinolines, the fluorine at position 7 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). It serves as a leaving group for cyclic amines (piperazine, pyrrolidine), creating the "active" drug (e.g., Ciprofloxacin).
    
  • 7,8-Difluoro Failure: A quinoline with fluorines only at 7 and 8 (lacking 6-F) exhibits negligible antibacterial activity . The absence of the 6-F results in a >100-fold loss in potency against E. coli and S. aureus.

The Non-Antibiotic "Metabolic Shield"

In oncology and neurology (e.g., Alzheimer's research), the 7,8-difluoro motif is utilized not for binding, but for ADME optimization .

  • Metabolic Blockade: Positions 7 and 8 are common sites for oxidative metabolism by Cytochrome P450 enzymes. Fluorinating these positions ("Metabolic Blocking") extends the half-life (

    
    ) of the molecule.
    
  • Case Study (ELND006): A 7,8-difluoro quinoline derivative was developed as a

    
    -secretase inhibitor for Alzheimer's. The 7,8-difluoro pattern prevented rapid metabolic clearance, a failure point for non-fluorinated analogs.
    
Phototoxicity Mechanisms
  • 6,7-Difluoro: Generally safe after the 7-F is substituted.

  • 7,8-Difluoro: The retention of a fluorine at position 8 is structurally linked to high phototoxicity . Under UV irradiation, the 8-F stabilizes a triplet excited state that generates reactive oxygen species (ROS), causing severe skin erythema.

Part 2: Visualization of SAR Logic

The following diagram illustrates the decision logic for selecting between 6,7- and 7,8-difluoro scaffolds based on the therapeutic target.

SAR_Logic Start Select Quinoline Scaffold Target Identify Biological Target Start->Target Antibiotic Target: Bacteria (DNA Gyrase) Target->Antibiotic Oncology Target: Human Enzyme (Kinase / Secretase) Target->Oncology Req_6F Requirement: 6-Fluoro is Essential Antibiotic->Req_6F Scaffold_67 Select: 6,7-Difluoro Core Req_6F->Scaffold_67 Reaction Reaction: SnAr at C-7 (Add Amine) Scaffold_67->Reaction Product_Anti Product: Fluoroquinolone (e.g., Ciprofloxacin) Reaction->Product_Anti Req_Stab Requirement: Metabolic Stability Oncology->Req_Stab Scaffold_78 Select: 7,8-Difluoro Core Req_Stab->Scaffold_78 Effect_78 Effect: Block P450 Oxidation at C-7/C-8 Scaffold_78->Effect_78 Product_Onc Product: Stable Inhibitor (e.g., ELND006) Effect_78->Product_Onc

Caption: Decision tree for quinoline scaffold selection. 6,7-difluoro is the precursor of choice for antibiotics, while 7,8-difluoro is selected for metabolic stability in chronic disease therapies.

Part 3: Comparative Data Analysis

The following data summarizes the biological impact of the two substitution patterns. Note the inverse relationship between antibacterial potency and metabolic stability.

Table 1: Biological Activity Profile
Parameter6,7-Difluoro Derivative (e.g., 1-ethyl-6,7-difluoro-4-oxo...)7,8-Difluoro Derivative (e.g., 1-ethyl-7,8-difluoro-4-oxo...)[1]Implication
Antibacterial MIC (

)
0.05 - 0.5

g/mL
(After 7-subst.)
> 128

g/mL
(Inactive)
6-F is critical for gyrase DNA cleavage complex stabilization.
Cytotoxicity (

)
Moderate (Target dependent)High Potency (in specific Kinase assays)7,8-difluoro is often more cytotoxic to mammalian cells (Anticancer potential).
Metabolic Stability (

)
Low (C-7 is labile if unsubstituted)High (Blocks oxidation)7,8-F protects the electron-rich aromatic ring from P450 attack.
Phototoxicity Index Low (if C-8 is H)High (C-8 F promotes ROS)7,8-difluoro drugs require strict UV protection warnings.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6,7-Difluoro Precursor (Gould-Jacobs Reaction)

This protocol yields the core scaffold used for antibiotic synthesis.

  • Condensation: React 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

    • Checkpoint: Monitor disappearance of aniline by TLC (Hexane:EtOAc 3:1).

  • Cyclization: Heat the resulting enamine in diphenyl ether at 250°C for 45 minutes.

    • Mechanism:[3][4][5] Thermal electrocyclic ring closure.

    • Safety: Requires high-temperature apparatus and vigorous ventilation.

  • Hydrolysis: Treat the ester with 10% NaOH/EtOH reflux to obtain 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Protocol B: Comparative Cytotoxicity Assay (MTT)

To verify the anticancer potential of 7,8-difluoro derivatives.

  • Cell Line Prep: Seed MCF-7 (Breast Cancer) or HeLa cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Group A: Treat with 6,7-difluoro derivative (0.1 - 100

      
      M).
      
    • Group B: Treat with 7,8-difluoro derivative (0.1 - 100

      
      M).
      
    • Control: DMSO vehicle (0.1%).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
    . Expect Group B (7,8-difluoro) to show lower 
    
    
    
    (higher potency) if targeting kinases like EGFR or Aurora A, due to enhanced hydrophobic fit and stability.

References

  • Chu, D. T., et al. (1985). "Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents." Journal of Medicinal Chemistry. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Brodde, A., et al. (2012). "Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006): metabolically stable gamma-secretase inhibitors."[6] Journal of Medicinal Chemistry. Link

  • Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position."[7] Antimicrobial Agents and Chemotherapy.[7] Link

  • Leyva-Ramos, S., et al. (2017). "In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives." Chemotherapy.[8] Link

Sources

Melting point verification for 2-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Verification Guide: 2-Chloro-7,8-difluoroquinoline

Executive Summary & Technical Context

Compound Identity:

  • Name: 2-Chloro-7,8-difluoroquinoline[1][2][3][4]

  • CAS Registry Number: 1339595-32-2[1][2][3]

  • Molecular Formula: C₉H₄ClF₂N[1][3]

  • Physical State: Solid (typically off-white to pale yellow crystalline powder).[1][3]

Strategic Importance: 2-Chloro-7,8-difluoroquinoline is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics.[1][3] Its purity is paramount because the 7,8-difluoro substitution pattern dictates the pharmacophore's potency and safety profile.[3] Melting point (MP) depression is the primary rapid-response indicator for identifying regioisomeric impurities (e.g., 2-chloro-6,7-difluoro isomers) that may arise during cyclization.[1][3]

Scope of Guide: This guide compares the two industry-standard methodologies for MP verification: Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC) .[3] It provides a self-validating protocol for researchers to certify the identity and purity of this intermediate.[1][3]

Methodology Comparison: Capillary vs. DSC

The choice of method depends on the required resolution and the stage of drug development.

FeatureCapillary Method (USP <741>) Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (solid to liquid) in a heated tube.[1][3]Measurement of heat flow difference between sample and reference vs. temperature.[3]
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).[3][5]
Precision ±0.3°C to ±0.5°C (Operator dependent).±0.1°C (Highly reproducible).
Sample Req. ~2–5 mg (Destructive).[3]~2–5 mg (Destructive, encapsulated).
Purity Insight Qualitative (Wide range = Impure).Quantitative (Van't Hoff plot analysis).[3]
Best For Routine QC, Goods Inward Inspection.[3]Reference Standard Characterization, Polymorph screening.[3]

Expert Insight: For 2-Chloro-7,8-difluoroquinoline, the Capillary Method is sufficient for routine batch release.[1][3] However, DSC is mandatory when qualifying a new Reference Standard or investigating "out-of-specification" (OOS) results, as it can distinguish between moisture solvates and true thermodynamic impurities.[1][3]

Experimental Protocols

Protocol A: Capillary Melting Point (Routine QC)

Standard: Ph. Eur. 2.2.14 / USP <741>[1][3]

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent).[3]

  • Reference Standard: 2-Chloro-7,8-difluoroquinoline (Certified Material).[1][2][3]

Step-by-Step Workflow:

  • Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Grind to a fine powder to ensure uniform heat transfer.[3]

  • Loading: Fill a clean glass capillary tube to a height of 3 mm. Compact the powder by tapping the tube on a hard surface (or using the instrument's tamping function).

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 10°C below the expected MP (estimated ~80-120°C range based on structural analogs; verify against supplier CoA).

  • Ramp 2 (Measurement): Switch to a ramp rate of 1.0°C/min .

    • Note: High ramp rates (>1°C/min) cause thermal lag, artificially elevating the observed MP.[3]

  • Observation:

    • Record Stage A (Collapse): Sample pulls away from the walls.[3]

    • Record Stage B (Meniscus): First visible liquid phase (True Onset).

    • Record Stage C (Clear Point): Complete disappearance of solid turbidity.[3]

Acceptance Criteria:

  • The melting range (Clear Point – Meniscus) must be ≤ 2.0°C .[3]

  • The experimental onset must be within ±1.0°C of the Reference Standard.[3]

Protocol B: DSC (Thermodynamic Purity)

Standard: USP <891>[3]

Step-by-Step Workflow:

  • Calibration: Verify Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Encapsulation: Weigh 2–4 mg of sample into an aluminum pan. Crimp hermetically (or use a pinhole lid if volatile impurities are suspected).[3]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 10°C below expected MP.

    • Ramp 2°C/min through the melt.

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature is the reported melting point.[3][5]

Logic & Decision Framework (Visualization)

The following diagram illustrates the decision logic for verifying the batch based on melting point data.

MP_Verification Start Start: Receive Batch 2-Chloro-7,8-difluoroquinoline Prep Dry & Grind Sample (Vacuum, 24h) Start->Prep Method Select Method Prep->Method Capillary Capillary Method (1°C/min ramp) Method->Capillary Routine QC DSC DSC Analysis (2°C/min ramp) Method->DSC High Precision / OOS RangeCheck Check Melting Range (Clear Point - Onset) Capillary->RangeCheck DSC->RangeCheck Peak Width Analysis Pass PASS: Range ≤ 2.0°C Matches Ref Std RangeCheck->Pass Narrow Range Fail FAIL: Range > 2.0°C or Depression Observed RangeCheck->Fail Wide/Depressed Investigate Investigate: 1. Regioisomers (NMR) 2. Solvents (TGA) Fail->Investigate

Figure 1: Decision tree for melting point verification. "OOS" = Out of Specification.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
MP Depression (>2°C lower than Ref) Eutectic impurity present.[1][3] Likely unreacted precursor or regioisomer.[3]Recrystallize (typically from Ethanol/Hexane) and re-test.[3]
Broad Melting Range (>2°C) Wet sample or non-uniform grinding.[3]Dry sample at 40°C under vacuum; re-grind.
Double Melting Peak (DSC) Polymorphism.[3]Perform XRD to confirm crystal form.[3][6] Ensure synthesis cooling rate is controlled.
Brown discoloration during melt Thermal decomposition.[1][3]Use DSC with a faster ramp rate or sealed pan to minimize oxidation.[3]

Critical Note on Isomers: The synthesis of 2-chloro-7,8-difluoroquinoline often involves the chlorination of a quinolone precursor.[1][3] Impurities such as 2,4-dichloro-7,8-difluoroquinoline or 2-chloro-6,7-difluoroquinoline will significantly depress the melting point.[1][3] If the MP is sharp but incorrect (e.g., off by 5°C), suspect a different isomer, not just "impure" material.[3]

References

  • Chemical Abstract Service (CAS). CAS Registry Number 1339595-32-2 Entry: 2-Chloro-7,8-difluoroquinoline.[1][2][3] American Chemical Society.[3] [3]

  • European Pharmacopoeia (Ph.[3] Eur.). Chapter 2.2.14: Melting Point - Capillary Method.[1][3][7] European Directorate for the Quality of Medicines.[3] [3]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[3] USP-NF.[1][3] [3]

  • PubChem. Compound Summary: 2-Chloro-7,8-difluoroquinoline (related analogs).[1][2][3] National Library of Medicine.[3] [3]

  • ChemSrc. 2-Chloro-7,8-difluoroquinoline Properties and Suppliers.[3]

Sources

UV-Vis Absorption Spectra of 2-Substituted 7,8-Difluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption properties of 2-substituted 7,8-difluoroquinolines , a specialized class of heterocyclic scaffolds used in medicinal chemistry (as fluoroquinolone antibiotic precursors) and optoelectronics.

Executive Summary

The 7,8-difluoroquinoline core represents a distinct electronic modification of the standard quinoline system. Unlike the widely utilized 6-fluoro isomers (common in Ciprofloxacin-class antibiotics), the 7,8-difluoro substitution pattern creates a unique dipole moment and steric environment.

This guide compares the spectral performance of 2-substituted 7,8-difluoroquinolines against non-fluorinated and alternative fluoro-isomers. The data indicates that 2-substitution (particularly alkyl and ester groups) induces a bathochromic shift (red-shift) that counteracts the inductive stabilization of the fluorine atoms.

Key Spectral Features
  • Primary Absorption Band (

    
    ):  Typically 250–265 nm  (High Intensity).
    
  • Secondary Absorption Band (L

    
    ):  Typically 310–330 nm  (Moderate Intensity).
    
  • Substituent Effect: 2-Methyl groups induce a slight red-shift (+5–10 nm) via hyperconjugation; 3-Carboxylate groups induce a significant red-shift (+20–30 nm) due to extended conjugation.

Mechanistic Insight: The Electronic "Push-Pull"

To interpret the spectra, one must understand the competing electronic effects at play on the quinoline ring.

Electronic Diagram (Graphviz)

The following diagram illustrates the electronic perturbations caused by the 7,8-difluoro motif and the 2-substituent.

ElectronicEffects F_Atoms 7,8-Difluoro Substitution Inductive Inductive Effect (-I) Stabilizes HOMO F_Atoms->Inductive Dominant Mesomeric Mesomeric Effect (+M) Minor contribution F_Atoms->Mesomeric Secondary Spectrum Resulting UV-Vis Spectrum Inductive->Spectrum Blue Shift (Hypsochromic) Mesomeric->Spectrum Fine Structure Substituent 2-Substituent (e.g., -CH3) Hyperconj Hyperconjugation Destabilizes HOMO Substituent->Hyperconj Hyperconj->Spectrum Red Shift (Bathochromic)

Caption: Electronic interplay in 7,8-difluoroquinolines. The -I effect of fluorine competes with the bathochromic drive of the 2-substituent.

The "Ortho-Difluoro" Effect

In 7,8-difluoroquinolines, the two fluorine atoms are ortho to each other. This creates a strong localized dipole and steric repulsion between the F-atoms, which can slightly distort the planar


-system compared to a single 6-fluoro substitution. This often results in a hypsochromic (blue) shift  of the primary band compared to non-fluorinated quinoline, unless a strong conjugating group is present at position 2 or 3.

Comparative Spectral Data

The following table synthesizes data for the key intermediate Ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate and compares it with relevant analogs.

Compound ClassStructure

(nm)

(

)
SolventElectronic Driver
Target Product Ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate 254 (sh), 325 ~12,000 EtOH Conjugation (Ester) + F-Induction
Reference Quinoline (Unsubstituted)230, 3133,000 (at 313)MeOHBaseline Aromaticity
Analog 1 2-Methylquinoline (Quinaldine)235, 3184,500MeOHHyperconjugation (+5 nm shift)
Analog 2 6-Fluoro-2-methylquinoline240, 322~5,000EtOHF at C6 (Para to N)
Analog 3 7,8-Difluoro-2-methylquinoline248, 315N/AEtOHF at C7, C8 (Inductive dominance)

Analysis:

  • 7,8-Difluoro vs. Non-Fluoro: The 7,8-difluoro core itself (without the ester) absorbs near 315 nm. The fluorine atoms do not drastically shift the

    
     band but intensify the higher energy bands.
    
  • Effect of Ester (C3): The addition of the 3-carboxylate group (common in synthesis) extends the conjugation system significantly, pushing the

    
     to 325 nm .
    
  • Detection: For HPLC/LC-MS workflows, 254 nm is the recommended detection wavelength as it aligns with the strong

    
    -band absorption of the difluoro-aromatic core.
    

Experimental Protocol: Spectral Characterization

To ensure reproducible spectral data, the following protocol is recommended. This workflow is self-validating through the use of reference standards.

Reagents
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Standard: Quinine Sulfate (for quantum yield checks) or Anthracene (for wavelength calibration).

Workflow Diagram (Graphviz)

Protocol Start Start: Sample Preparation Weigh Weigh 1-2 mg of 7,8-difluoro derivative Start->Weigh Dissolve Dissolve in 10 mL EtOH (Stock Solution ~1 mM) Weigh->Dissolve Dilute Dilute to ~10-5 M (Target Abs = 0.5 - 0.8 AU) Dissolve->Dilute Scan Scan 200 - 450 nm (Baseline Corrected) Dilute->Scan Check Check Absorbance at 254 nm Scan->Check Valid Valid Spectrum Record Maxima Check->Valid 0.1 < A < 1.0 Invalid Abs > 1.0 or < 0.1 Re-dilute Check->Invalid Out of Range Invalid->Dilute

Caption: Step-by-step workflow for accurate UV-Vis characterization of fluoroquinolines.

Critical Considerations
  • Solvent Polarity: In polar solvents (MeOH), the fine vibrational structure of the quinoline bands may blur due to hydrogen bonding with the nitrogen lone pair. In non-polar solvents (Cyclohexane), vibrational fine structure is often preserved.

  • Acid Sensitivity: 2-substituted quinolines are basic. Trace acids in the solvent can protonate the ring nitrogen, causing a massive bathochromic shift (Red shift ~30-50 nm) and loss of fine structure. Always ensure neutral pH.

References

  • Synthesis of 7,8-Difluoro Intermediates

    • Method: Friedländer annulation of 2-amino-3,4-difluorobenzaldehyde with ethyl acetoacet
    • Source: BenchChem Protocols. "Representative Synthesis of Ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate."

  • General Fluoroquinoline Spectral Data

    • Context: UV-Vis absorption of fluoroquinolone antibiotic precursors.
    • Source: "Electronic Absorption Spectra of Quinoline Derivatives." Asian Journal of Chemistry, 2007.

  • Electronic Effects in Polyfluorinated Aromatics

    • Context: Inductive vs. Mesomeric effects of ortho-fluorine substitution.
    • Source: "Photophysical properties of polyfluorinated quinolines." RSC Advances, 2016.

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